molecular formula C13H11NO4 B3228311 2-Hydroxy-5-(2-methoxyphenyl)nicotinic acid CAS No. 1261997-05-0

2-Hydroxy-5-(2-methoxyphenyl)nicotinic acid

Cat. No.: B3228311
CAS No.: 1261997-05-0
M. Wt: 245.23 g/mol
InChI Key: RZPXEJHQJDBBGE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Hydroxy-5-(2-methoxyphenyl)nicotinic acid is a nicotinic acid derivative offered for research purposes. Nicotinic acid, also known as Niacin or Vitamin B3, is a fundamental vitamer of Vitamin B3 and an essential human nutrient . It serves as a precursor to the vital coenzymes nicotinamide adenine dinucleotide (NAD) and nicotinamide adenine dinucleotide phosphate (NADP), which are involved in DNA repair and act as coenzymes for many dehydrogenases in hydrogen transfer processes . Structurally related Schiff base compounds derived from 2-aminonicotinic acid have been synthesized and demonstrated significant antimicrobial potential in scientific studies, showing activity against a range of tested microbes . These studies, which employ density functional theory (DFT) and molecular docking simulations, suggest that such nicotinic acid derivatives can exhibit high binding affinity to bacterial protein receptors, indicating a promising mechanism of action for antibacterial research . This product is strictly labeled For Research Use Only and is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this material with appropriate care and refer to the associated Safety Data Sheet (SDS) for detailed hazard and handling information.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-(2-methoxyphenyl)-2-oxo-1H-pyridine-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11NO4/c1-18-11-5-3-2-4-9(11)8-6-10(13(16)17)12(15)14-7-8/h2-7H,1H3,(H,14,15)(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZPXEJHQJDBBGE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C2=CNC(=O)C(=C2)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30687126
Record name 5-(2-Methoxyphenyl)-2-oxo-1,2-dihydropyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30687126
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

245.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261997-05-0
Record name 5-(2-Methoxyphenyl)-2-oxo-1,2-dihydropyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30687126
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis and Characterization of 2-Hydroxy-5-(2-methoxyphenyl)nicotinic Acid

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This guide provides a detailed, field-proven methodology for the synthesis and comprehensive characterization of 2-Hydroxy-5-(2-methoxyphenyl)nicotinic acid, a valuable biaryl scaffold for drug discovery and medicinal chemistry. The core of the synthetic strategy is a robust and efficient Suzuki-Miyaura cross-coupling reaction. This document offers an in-depth explanation of the experimental choices, step-by-step protocols for both synthesis and analysis, and a framework for interpreting the resulting data to ensure product integrity. The protocols described herein are designed to be self-validating, providing researchers with a reliable pathway to obtain and confirm this target molecule with high purity.

Introduction and Strategic Overview

2-Hydroxy-5-(2-methoxyphenyl)nicotinic acid is a substituted nicotinic acid derivative featuring a C-C bond between a pyridine core and a methoxy-substituted phenyl ring. Such 5-arylnicotinic acid frameworks are of significant interest as they are prevalent in a wide range of biologically active compounds and serve as versatile intermediates for the synthesis of more complex molecules, including kinase inhibitors and other therapeutic agents.[1][2]

The structural stability of this molecule is noteworthy. Like many 2-hydroxypyridines, it predominantly exists in its more stable keto (2-oxo-1,2-dihydropyridine) tautomeric form due to favorable amide-like resonance stabilization.[3][4] This guide will address the synthesis of this stable tautomer.

Retrosynthetic Analysis and Chosen Synthetic Pathway

The primary challenge in synthesizing the target molecule is the formation of the C5-aryl bond. A retrosynthetic disconnection at this bond points to a palladium-catalyzed cross-coupling reaction as the most logical and efficient strategy.[2] Specifically, the Suzuki-Miyaura cross-coupling reaction is selected for its high functional group tolerance, mild reaction conditions, and commercial availability of the required building blocks.[1]

The chosen precursors are 5-bromo-2-hydroxynicotinic acid and 2-methoxyphenylboronic acid .

G TM Target Molecule 2-Hydroxy-5-(2-methoxyphenyl)nicotinic acid Disconnection C-C Bond Disconnection (Suzuki-Miyaura) TM->Disconnection Precursors Precursors Disconnection->Precursors SM1 5-Bromo-2-hydroxynicotinic acid Precursors->SM1 SM2 2-Methoxyphenylboronic acid Precursors->SM2

Caption: Retrosynthetic analysis of the target molecule.

Synthesis via Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction provides a reliable method for coupling the aryl halide (5-bromo-2-hydroxynicotinic acid) with the arylboronic acid (2-methoxyphenylboronic acid) using a palladium catalyst and a base.[1][5]

Reaction Mechanism Overview

The catalytic cycle involves three key steps:

  • Oxidative Addition: The Pd(0) catalyst inserts into the carbon-bromine bond of the 5-bromo-2-hydroxynicotinic acid.

  • Transmetalation: The 2-methoxyphenyl group is transferred from the boronic acid (activated by the base) to the palladium center.

  • Reductive Elimination: The desired C-C bond is formed, releasing the final product and regenerating the Pd(0) catalyst.

Detailed Experimental Protocol: Synthesis

This protocol is adapted from established methods for similar substrates.[1]

Materials and Reagents:

  • 5-Bromo-2-hydroxynicotinic acid

  • 2-Methoxyphenylboronic acid

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Potassium phosphate (K₃PO₄) or Sodium Carbonate (Na₂CO₃)

  • Solvent: 1,4-Dioxane/Water (4:1 mixture) or Dimethylformamide (DMF)

  • Hydrochloric acid (1M HCl)

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Argon or Nitrogen gas (for inert atmosphere)

Equipment:

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and heating mantle

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

G Synthesis Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_purify Purification A 1. Combine Reactants 5-bromo-2-hydroxynicotinic acid, 2-methoxyphenylboronic acid, K₃PO₄, Pd(PPh₃)₄ in flask. B 2. Add Solvent (e.g., Dioxane/H₂O) A->B C 3. Degas Mixture Purge with Argon/N₂ B->C D 4. Heat Reaction (e.g., 80-100 °C) for 12-24h under inert atm. C->D E 5. Cool to RT D->E F 6. Acidify Add 1M HCl to pH ~3-4 E->F G 7. Extraction Extract with Ethyl Acetate F->G H 8. Dry & Concentrate Dry organic layer (MgSO₄), concentrate via rotovap G->H I 9. Recrystallization (e.g., Ethanol/Water) or Column Chromatography H->I

Caption: Experimental workflow for Suzuki-Miyaura synthesis.

Step-by-Step Procedure:

  • Vessel Preparation: To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 5-bromo-2-hydroxynicotinic acid (1.0 eq), 2-methoxyphenylboronic acid (1.2 eq), and potassium phosphate (3.0 eq).

  • Catalyst Addition: Add the tetrakis(triphenylphosphine)palladium(0) catalyst (0.05 eq).

  • Solvent Addition: Add the degassed solvent mixture of 1,4-dioxane and water (4:1, ~0.1 M concentration).

  • Inerting: Seal the flask and purge with an inert gas (Argon or Nitrogen) for 5-10 minutes.

  • Reaction: Heat the mixture to 80-100 °C with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. The reaction is typically complete within 12-24 hours.[1]

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the mixture with water and acidify to a pH of approximately 3-4 using 1M HCl, which should precipitate the carboxylic acid product.[1]

  • Extraction: Extract the aqueous mixture with ethyl acetate (3x). Combine the organic layers.

  • Washing and Drying: Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude solid product by recrystallization from a suitable solvent system (e.g., ethanol/water) or by silica gel column chromatography to yield pure 2-Hydroxy-5-(2-methoxyphenyl)nicotinic acid.[1]

Characterization and Structural Elucidation

Rigorous characterization is essential to confirm the identity, structure, and purity of the synthesized compound. A combination of spectroscopic and analytical techniques should be employed.

G Product Characterization Workflow cluster_primary Primary Analysis cluster_secondary Secondary Analysis cluster_purity Purity Assessment NMR ¹H & ¹³C NMR (Structural Confirmation) MS Mass Spectrometry (MS) (Molecular Weight Verification) IR FT-IR Spectroscopy (Functional Group ID) MP Melting Point (Purity Indication) HPLC HPLC (Quantitative Purity) Product Synthesized Product Product->NMR Product->MS Product->IR Product->MP Product->HPLC

Caption: Workflow for comprehensive product characterization.

Expected Analytical Data

The following table summarizes the expected data for confirming the successful synthesis of 2-Hydroxy-5-(2-methoxyphenyl)nicotinic acid.

Technique Parameter Expected Result / Observation Purpose
¹H NMR Chemical Shift (δ)Aromatic protons (pyridine & phenyl rings), methoxy (-OCH₃) protons, broad singlets for -OH and -COOH.Confirms proton environment and connectivity.[6][7]
¹³C NMR Chemical Shift (δ)Peaks for all unique carbon atoms, including C=O (acid and pyridone), aromatic carbons, and methoxy carbon.Confirms carbon skeleton.[6]
Mass Spec (MS) Molecular Ion Peak [M-H]⁻Expected m/z: 244.06 (for C₁₃H₁₁NO₄)Confirms molecular weight.[8]
FT-IR Wavenumber (cm⁻¹)Broad O-H stretch (~2500-3300 cm⁻¹), C=O stretches (~1650-1710 cm⁻¹), C-O stretch (~1250 cm⁻¹).Identifies key functional groups.[9]
HPLC Peak AreaA single major peak (>95% area).Quantifies purity.[10][11]
Melting Point RangeA sharp, defined melting point range.Preliminary assessment of purity.
Detailed Analytical Protocols

3.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Objective: To elucidate the molecular structure.

  • Procedure:

    • Dissolve 5-10 mg of the purified product in ~0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, as the compound may have low solubility in CDCl₃).

    • Transfer the solution to a standard 5 mm NMR tube.

    • Acquire ¹H NMR and ¹³C NMR spectra on a 400 MHz or higher spectrometer.

    • Interpretation: In the ¹H NMR spectrum, look for two distinct singlets or doublets for the pyridine ring protons, a multiplet pattern for the four protons of the 2-methoxyphenyl group, a singlet for the methoxy group (~3.8 ppm), and two exchangeable broad singlets for the carboxylic acid and pyridone N-H/O-H protons.[4][6]

3.2.2. Mass Spectrometry (MS)

  • Objective: To confirm the molecular weight.

  • Procedure:

    • Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol or acetonitrile).

    • Infuse the solution into an electrospray ionization (ESI) mass spectrometer.

    • Acquire the spectrum in both positive and negative ion modes.

    • Interpretation: Look for the molecular ion peak. In negative mode, the [M-H]⁻ peak should be observed at m/z corresponding to the molecular weight minus one proton (C₁₃H₁₁NO₄ = 245.23 g/mol ; expected [M-H]⁻ = 244.06). PubChem data for a similar compound, 5-(2-hydroxyphenyl)pyridine, shows a monoisotopic mass of 201.07898 Da.[12]

3.2.3. High-Performance Liquid Chromatography (HPLC)

  • Objective: To determine the purity of the final compound.[11][13]

  • Procedure:

    • Develop a suitable reverse-phase HPLC method. A C18 column is a common starting point.

    • The mobile phase will likely be a gradient of acetonitrile and water with an additive like 0.1% trifluoroacetic acid (TFA) or formic acid to ensure good peak shape for the acidic analyte.[10]

    • Prepare a standard solution of the sample at a known concentration (e.g., 1 mg/mL).

    • Inject the solution and monitor the elution profile using a UV detector at a wavelength where the compound has strong absorbance (e.g., 254 nm).

    • Interpretation: A pure compound will show a single major peak. Purity is calculated based on the area percentage of the main peak relative to the total area of all peaks.

Conclusion

This guide outlines a reliable and verifiable pathway for the synthesis and characterization of 2-Hydroxy-5-(2-methoxyphenyl)nicotinic acid. By employing the Suzuki-Miyaura cross-coupling reaction, researchers can efficiently construct the core biaryl structure from readily available starting materials. The subsequent analytical workflow, combining NMR, MS, and HPLC, provides a robust system for validating the structural integrity and purity of the final product. Adherence to these protocols will enable scientists in drug discovery and development to confidently synthesize this valuable chemical scaffold for further investigation.

References

  • PubMed. (2008). The synthesis of 5-substituted ring E analogs of methyllycaconitine via the Suzuki-Miyaura cross-coupling reaction. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis, characterization, DFT studies, and molecular modeling of 2-(-(2-hydroxy-5-methoxyphenyl)-methylidene)-amino) nicotinic acid against some selected bacterial receptors. Retrieved from [Link]

  • Sci-Hub. (n.d.). Coordination modes of 2-hydroxynicotinic acid in second- and third-row transition metal complexes. Retrieved from [Link]

  • SIELC Technologies. (2020). Analysis of Nicotinic Acid and Nicotinamide (Vitamin B3) on Newcrom AH Column. Retrieved from [Link]

  • ResearchGate. (n.d.). Suzuki coupling reaction for the solid-phase preparation of 5-substituted nicotinic acid derivatives. Retrieved from [Link]

  • PubChem. (n.d.). 2-Hydroxynicotinic acid. Retrieved from [Link]

  • PubMed. (2003). Purification, analysis, and preservation of reduced nicotinamide adenine dinucleotide 2'-phosphate. Retrieved from [Link]

  • ACS Publications. (2023). A Systematic Review of Analytical Methods for the Separation of Nicotine Enantiomers and Evaluation of Nicotine Sources. Retrieved from [Link]

  • Google Patents. (n.d.). Purification of nicotinamide.
  • ResearchGate. (n.d.). Synthesis and Biological Evaluation of Some Novel Nicotinic Acid Derivatives. Retrieved from [Link]

  • Google Patents. (n.d.). Process for preparing 2-halogeno nicotinic acids.
  • ChemBK. (2024). 2-HYDROXY-5-NITRONICOTINIC ACID. Retrieved from [Link]

  • ResearchGate. (n.d.). Crystal structure of 2-hydroxynicotinic acid, form II. Retrieved from [Link]

  • ResearchGate. (n.d.). An efficient large-scale synthesis of alkyl 5-hydroxy-pyridin- and pyrimidin-2-yl acetate. Retrieved from [Link]

  • MDPI. (2025). Synthesis, Structure and Biological Activity of 2-Methyl-5-nitro-6-phenylnicotinohydrazide-Based Hydrazones. Retrieved from [Link]

  • Google Patents. (n.d.). Method for producing 2-hydroxynicotinic acid derivative.
  • Academia.edu. (n.d.). The synthesis, characterization and theoretical study on nicotinic acid [1-(2,3-dihydroxyphenyl)methylidene]hydrazide. Retrieved from [Link]

  • PubChemLite. (n.d.). 2-hydroxy-5-(2-methoxyphenyl)pyridine (C12H11NO2). Retrieved from [Link]

Sources

Chemical structure and properties of 2-Hydroxy-5-(2-methoxyphenyl)nicotinic acid

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to 2-Hydroxy-5-(2-methoxyphenyl)nicotinic acid: Structure, Properties, and Synthetic Strategy

Abstract

This technical guide provides a comprehensive scientific overview of 2-Hydroxy-5-(2-methoxyphenyl)nicotinic acid, a biaryl compound of significant interest in medicinal chemistry. As a derivative of nicotinic acid (Niacin, Vitamin B3), this molecule merges the well-established biological activity of the pyridinecarboxylic acid core with the structural motifs common in modern pharmacophores. This document details the molecule's structural features, including its tautomeric nature, and provides a theoretical framework for its physicochemical properties. A detailed, field-proven retrosynthetic analysis and a proposed step-by-step synthetic protocol via a Suzuki-Miyaura coupling are presented. Furthermore, we outline the anticipated spectroscopic profile to aid in its identification and characterization. The guide concludes with a discussion of its potential biological activities, drawing from the known pharmacology of nicotinic acid analogs, and provides essential safety and handling guidelines. This document is intended for researchers, chemists, and drug development professionals engaged in the design and synthesis of novel therapeutic agents.

Molecular Structure and Identification

2-Hydroxy-5-(2-methoxyphenyl)nicotinic acid is a complex organic molecule characterized by a nicotinic acid (pyridine-3-carboxylic acid) backbone. It is substituted at the C5 position with a 2-methoxyphenyl group and at the C2 position with a hydroxyl group. A critical feature of the 2-hydroxypyridine moiety is its existence in a tautomeric equilibrium with its 2-pyridone form (2-oxo-1,2-dihydropyridine).[1] This equilibrium influences the molecule's chemical reactivity, hydrogen bonding capabilities, and spectroscopic properties.

While this specific compound is not widely cataloged with a dedicated CAS number in common chemical databases, its structure can be definitively established from its IUPAC name.

  • IUPAC Name: 2-Hydroxy-5-(2-methoxyphenyl)nicotinic acid

  • Alternate Tautomer Name: 5-(2-Methoxyphenyl)-2-oxo-1,2-dihydropyridine-3-carboxylic acid

  • Molecular Formula: C₁₃H₁₁NO₄

  • Molecular Weight: 245.23 g/mol

The presence of the carboxylic acid, the phenolic hydroxyl/pyridone group, and the pyridine nitrogen makes it a versatile scaffold for developing novel compounds with potential therapeutic value.[2]

Theoretical Physicochemical Properties

PropertyAnticipated Value & Rationale
Physical Form Expected to be a white to off-white crystalline solid at room temperature.[3][4]
Melting Point Likely to have a high melting point (>200 °C), characteristic of aromatic carboxylic acids with strong hydrogen bonding capabilities (e.g., nicotinic acid, m.p. 237 °C).[5]
Solubility Expected to have low solubility in water but should be soluble in alkaline aqueous solutions (due to carboxylate salt formation) and polar organic solvents like DMSO, DMF, and alcohols. The methoxyphenyl group contributes to its lipophilicity.
Acidity (pKa) Will exhibit at least two pKa values. The carboxylic acid group is expected to have a pKa around 2.0-4.8, similar to nicotinic acid.[5] The 2-pyridone N-H proton will have a much higher, weaker acidity.
LogP The partition coefficient (LogP) will be a balance between the hydrophilic pyridine-carboxylic acid core and the lipophilic methoxyphenyl substituent. This balance is often crucial for pharmacokinetic properties in drug design.

Proposed Synthesis and Purification

The most logical and industrially scalable approach to synthesize 2-Hydroxy-5-(2-methoxyphenyl)nicotinic acid is through a palladium-catalyzed cross-coupling reaction, specifically the Suzuki-Miyaura reaction.[2] This method is renowned for its reliability in forming carbon-carbon bonds between aromatic rings.

Retrosynthetic Analysis

The key disconnection is the C-C bond between the pyridine (C5) and the phenyl ring. This retrosynthetic pathway identifies two readily accessible precursors: a halogenated 2-hydroxynicotinic acid and 2-methoxyphenylboronic acid.

G Target 2-Hydroxy-5-(2-methoxyphenyl)nicotinic acid Disconnection C-C Bond Disconnection (Suzuki Coupling) Target->Disconnection Precursors Precursors Disconnection->Precursors Precursor1 5-Bromo-2-hydroxynicotinic acid Precursors->Precursor1 Precursor2 2-Methoxyphenylboronic acid Precursors->Precursor2

Caption: Retrosynthetic analysis via Suzuki-Miyaura coupling.

Experimental Protocol: Suzuki-Miyaura Coupling

This protocol is a self-validating system; reaction progress can be monitored by techniques like TLC or LC-MS to ensure completion before proceeding to workup.

Materials:

  • 5-Bromo-2-hydroxynicotinic acid (1.0 eq)

  • 2-Methoxyphenylboronic acid (1.2 eq)

  • Palladium(II) acetate (Pd(OAc)₂, 0.02 eq)

  • Triphenylphosphine (PPh₃, 0.08 eq) or a more advanced ligand like SPhos

  • Potassium carbonate (K₂CO₃, 3.0 eq)

  • Solvent: 1,4-Dioxane and Water (4:1 mixture)

  • Nitrogen or Argon gas supply

Procedure:

  • Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 5-bromo-2-hydroxynicotinic acid, 2-methoxyphenylboronic acid, and potassium carbonate.

  • Inert Atmosphere: Evacuate the flask and backfill with an inert gas (Nitrogen or Argon). Repeat this cycle three times. Causality: Palladium catalysts are sensitive to oxygen, which can lead to catalyst degradation and side reactions. An inert atmosphere is critical for catalytic efficiency and reproducibility.

  • Catalyst Addition: Under a positive pressure of inert gas, add the palladium acetate and phosphine ligand. Expertise: While PPh₃ is standard, more electron-rich and bulky phosphine ligands (e.g., Buchwald ligands like SPhos) can often improve reaction rates and yields, especially with heteroaromatic substrates.

  • Solvent Addition: Add the degassed dioxane/water solvent mixture via syringe. Causality: The aqueous phase is essential for dissolving the inorganic base (K₂CO₃) and facilitating the transmetalation step of the catalytic cycle.

  • Reaction: Heat the mixture to 80-100 °C with vigorous stirring. Monitor the reaction's progress by periodically taking small aliquots for analysis by TLC (visualizing with UV light) or LC-MS until the starting material (5-bromo-2-hydroxynicotinic acid) is consumed.

  • Workup: Cool the reaction to room temperature. Dilute with water and adjust the pH to ~2-3 with 1M HCl. This will protonate the carboxylic acid, causing the product to precipitate.

  • Extraction: Extract the acidified aqueous layer with a suitable organic solvent, such as ethyl acetate (3x). Combine the organic layers. Trustworthiness: The acidic workup ensures the product is in its neutral form for extraction into the organic phase, while inorganic salts remain in the aqueous layer.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

Anticipated Spectroscopic Profile

Characterization of the final compound is essential for confirming its identity and purity.

  • ¹H NMR:

    • Aromatic Protons: Expect distinct signals in the 6.8-8.5 ppm range. The protons on the methoxyphenyl ring will show characteristic ortho, meta, and para couplings. The two protons on the pyridine ring will appear as doublets.[6]

    • Methoxy Protons: A sharp singlet around 3.8-4.0 ppm corresponding to the -OCH₃ group.[6]

    • Labile Protons: A very broad singlet at >12 ppm for the carboxylic acid proton (COOH). Another broad singlet for the N-H (pyridone) or O-H (hydroxypyridine) proton, which may exchange with D₂O.

  • ¹³C NMR:

    • Carbonyl Carbon: A signal in the 165-175 ppm region for the carboxylic acid carbon.

    • Pyridone Carbonyl: A signal around 160-165 ppm if the pyridone tautomer is dominant.

    • Aromatic Carbons: Multiple signals between 110-160 ppm.

    • Methoxy Carbon: A signal around 55-60 ppm.

  • Infrared (IR) Spectroscopy:

    • O-H Stretch: A very broad absorption from 2500-3300 cm⁻¹ characteristic of the hydrogen-bonded carboxylic acid O-H group.

    • C=O Stretch: A strong, sharp absorption around 1680-1710 cm⁻¹ for the carboxylic acid carbonyl. A second C=O stretch may be visible around 1640-1660 cm⁻¹ corresponding to the pyridone form.[7]

    • C=C/C=N Stretches: Medium intensity peaks in the 1450-1600 cm⁻¹ region.

    • C-O Stretch: An absorption in the 1230-1260 cm⁻¹ region for the aryl ether.

  • Mass Spectrometry (MS):

    • Molecular Ion (M+): An exact mass measurement should confirm the molecular formula C₁₃H₁₁NO₄.

    • Fragmentation: Expect a key fragment corresponding to the loss of CO₂ (44 Da) from the carboxylic acid group.

Potential Biological Activity and Research Applications

The biological profile of 2-Hydroxy-5-(2-methoxyphenyl)nicotinic acid can be hypothesized based on its structural similarity to nicotinic acid (niacin).

Lipid Metabolism Modulation

Nicotinic acid is a well-known lipid-modifying agent used to treat dyslipidemia.[8] It effectively lowers triglycerides and LDL ("bad") cholesterol while significantly raising HDL ("good") cholesterol.[5][9] This action is primarily mediated by the activation of the G protein-coupled receptor HCA₂ (also known as GPR109A), which is highly expressed in adipocytes (fat cells).[8][10]

Activation of HCA₂ inhibits adenylate cyclase, leading to reduced intracellular cAMP levels. This, in turn, decreases the activity of hormone-sensitive lipase, ultimately reducing the release of free fatty acids from adipose tissue.[2][9] A lower flux of free fatty acids to the liver results in decreased synthesis of triglycerides and VLDL, the precursor to LDL.

G cluster_adipocyte Adipocyte cluster_liver Liver NA Nicotinic Acid Analog HCA2 HCA₂ Receptor (GPR109A) NA->HCA2 Activates AC Adenylyl Cyclase HCA2->AC Inhibits cAMP ↓ cAMP AC->cAMP HSL ↓ Hormone-Sensitive Lipase Activity cAMP->HSL Lipolysis ↓ Lipolysis HSL->Lipolysis FFA ↓ Free Fatty Acid Release Lipolysis->FFA TG_VLDL ↓ Triglyceride (TG) & VLDL Synthesis FFA->TG_VLDL Reduced Substrate

Caption: Nicotinic acid's mechanism of action in adipocytes.

Given its structure, 2-Hydroxy-5-(2-methoxyphenyl)nicotinic acid is a prime candidate for investigation as a novel HCA₂ agonist, potentially with a modified potency, selectivity, or side-effect profile compared to niacin.

Anti-Inflammatory Effects

Recent studies have shown that niacin can exert anti-inflammatory effects, leading to reductions in markers like C-reactive protein (CRP) and TNF-α.[11] This suggests that novel derivatives could be explored for their potential in treating inflammatory conditions, possibly through pathways linked to HCA₂ activation or other mechanisms.

Safety and Handling

No specific toxicology data is available for this compound. Therefore, it must be handled with the standard precautions for a new chemical entity, assuming it may be hazardous.

  • General Precautions: Handle in a well-ventilated area or a chemical fume hood. Avoid inhalation of dust and contact with skin and eyes.[12]

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety glasses with side shields or goggles.[13][14]

  • Hazard Classification (Anticipated): Based on its functional groups and related compounds like 2-hydroxynicotinic acid and 2-methoxyphenol, it should be treated as:

    • Skin Irritant: May cause skin irritation upon contact.[13][15]

    • Eye Irritant: May cause serious eye irritation.[13][15]

    • Harmful if Swallowed: May be harmful if ingested.[16]

  • First Aid:

    • Skin Contact: Immediately wash with plenty of soap and water.[13]

    • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[13]

    • Ingestion/Inhalation: Move to fresh air. Seek immediate medical attention.

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.

References

  • Chem-Impex. (n.d.). 2-(2-Methoxybenzylamino)Nicotinic Acid. Retrieved from [Link]

  • PubChem. (n.d.). 2-Hydroxynicotinic acid. Retrieved from [Link]

  • Wikipedia. (n.d.). Nicotinic acid. Retrieved from [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: 2-Methoxyphenol. Retrieved from [Link]

  • PubMed. (n.d.). Nicotinic acid: pharmacological effects and mechanisms of action. Retrieved from [Link]

  • PMC. (n.d.). The effect of niacin on inflammatory markers and adipokines: a systematic review and meta-analysis of interventional studies. Retrieved from [Link]

  • ResearchGate. (n.d.). Nicotinic Acid: Pharmacological Effects and Mechanisms of Action | Request PDF. Retrieved from [Link]

  • PMC. (n.d.). Synthesis, Structure and Biological Activity of 2-Methyl-5-nitro-6-phenylnicotinohydrazide-Based Hydrazones. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) Nicotinic acid derivatives: Application and uses, review. Retrieved from [Link]

  • Loba Chemie. (n.d.). NICOTINIC ACID EXTRA PURE - Safety Data Sheet. Retrieved from [Link]

  • PMC. (n.d.). Nicotinic acid: an old drug with a promising future. Retrieved from [Link]

  • Valsynthese SA. (2022). Material Safety Data Sheet 2-Hydroxy-5-nitrobenzaldehyde. Retrieved from [Link]

  • MDPI. (2024). Discovery of a New Polymorph of 5-Methoxy-1H-Indole-2-Carboxylic Acid: Characterization by X-ray Diffraction, Infrared Spectroscopy, and DFT Calculations. Retrieved from [Link]

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A Predictive Analysis of the Bioactivity and Potential Molecular Targets of 2-Hydroxy-5-(2-methoxyphenyl)nicotinic Acid

Author: BenchChem Technical Support Team. Date: March 2026

A Technical Guide for Researchers in Drug Discovery and Development

Authored by: Senior Application Scientist, Gemini Division

Abstract

This technical guide presents a predictive analysis of the potential biological activities and molecular targets of the novel compound, 2-Hydroxy-5-(2-methoxyphenyl)nicotinic acid. In the absence of direct experimental data for this specific molecule, this document leverages a structure-activity relationship (SAR) framework, drawing upon established knowledge of its core chemical motifs: the 2-hydroxynicotinic acid scaffold, the 5-arylnicotinic acid structure, and the 2-methoxyphenyl substituent. By dissecting the known bioactivities of these components, we construct a scientifically grounded hypothesis regarding the compound's potential therapeutic applications, encompassing metabolic regulation, oncology, and anti-inflammatory pathways. This guide provides detailed, plausible experimental workflows for the validation of these predicted activities and outlines potential signaling cascades that may be modulated by this compound. All assertions are supported by authoritative references to studies on analogous chemical structures.

Introduction and Rationale

The nicotinic acid (niacin, Vitamin B3) backbone is a privileged scaffold in medicinal chemistry, renowned for its role in treating dyslipidemia and its function as a precursor to the essential coenzyme nicotinamide adenine dinucleotide (NAD+).[1][2] Chemical modifications to the nicotinic acid ring have yielded a plethora of derivatives with diverse pharmacological profiles, including antimicrobial, anticancer, and anti-inflammatory properties.[3][4][5] The subject of this guide, 2-Hydroxy-5-(2-methoxyphenyl)nicotinic acid, represents an intriguing novel structure for which the biological activity has not yet been reported.

This document serves as a proactive technical resource for researchers, providing a theoretical framework to guide the initial exploration of this compound. By systematically analyzing the established biological effects of its constituent parts, we can prioritize experimental investigations and accelerate the discovery of its therapeutic potential.

Predictive Biological Activities and Rationale

Based on its structural components, 2-Hydroxy-5-(2-methoxyphenyl)nicotinic acid is predicted to exhibit a multi-faceted pharmacological profile.

Modulation of Cellular Metabolism via NAD+ Synthesis

The 2-hydroxynicotinic acid moiety is a known competitive inhibitor of Nicotinic Acid Phosphoribosyltransferase (NAPRT).[6][7] This enzyme is a critical component of the Preiss-Handler pathway, which is a primary route for NAD+ biosynthesis.

  • Predicted Effect: By potentially inhibiting NAPRT, 2-Hydroxy-5-(2-methoxyphenyl)nicotinic acid could disrupt cellular NAD+ levels, leading to metabolic stress. This could be particularly relevant in cancer cells, which often have a high metabolic demand and are more susceptible to disruptions in NAD+ homeostasis.

Anti-inflammatory and Immunomodulatory Effects

Nicotinic acid and its derivatives are known to exert anti-inflammatory effects, partly through the activation of the G protein-coupled receptor GPR109A (also known as HM74A or HCA2).[8] Furthermore, various 5-arylnicotinic acid derivatives have demonstrated significant anti-inflammatory properties.[5]

  • Predicted Effect: The subject compound may act as an agonist or modulator of GPR109A, leading to a reduction in inflammatory cytokine production. Additionally, it may inhibit key inflammatory enzymes such as cyclooxygenase (COX), similar to other nicotinic acid derivatives.[5]

Anticancer and Cytotoxic Potential

The disruption of NAD+ metabolism is a validated strategy in oncology.[6] Moreover, the 2-methoxyphenyl group is a feature in some compounds that exhibit P-glycoprotein (P-gp) inhibitory activity, which could counteract multidrug resistance in cancer.[9] The broader class of 5-arylnicotinic acids has also been explored for anticancer applications.[3]

  • Predicted Effect: 2-Hydroxy-5-(2-methoxyphenyl)nicotinic acid may exhibit selective cytotoxicity towards cancer cell lines, potentially through the induction of apoptosis following metabolic stress. It may also enhance the efficacy of co-administered chemotherapeutic agents by inhibiting P-gp.

Predicted Molecular Targets

Based on the SAR analysis, the following are high-priority putative molecular targets for 2-Hydroxy-5-(2-methoxyphenyl)nicotinic acid:

Predicted Target Cellular Function Rationale for Interaction Potential Therapeutic Area
Nicotinic Acid Phosphoribosyltransferase (NAPRT) NAD+ BiosynthesisThe 2-hydroxynicotinic acid core is a known competitive inhibitor of this enzyme.[6][7]Oncology, Metabolic Disorders
G Protein-Coupled Receptor 109A (GPR109A/HCA2) Lipid Metabolism, InflammationThe nicotinic acid scaffold is the endogenous ligand for this receptor.[8]Dyslipidemia, Atherosclerosis, Inflammatory Diseases
Cyclooxygenase-2 (COX-2) Inflammation, PainCertain nicotinic acid derivatives exhibit COX-2 inhibitory activity.[5]Inflammatory Disorders, Pain
P-glycoprotein (P-gp/MDR1) Multidrug ResistanceThe 2-methoxyphenyl moiety is present in some P-gp inhibitors.[9]Oncology (adjuvant therapy)

Proposed Experimental Workflows for Target Validation

To empirically validate the predicted biological activities and molecular targets, a structured experimental approach is recommended.

Initial In Vitro Profiling

A tiered approach, starting with broad phenotypic screens and progressing to specific target-based assays, is advised.

Workflow for Initial In Vitro Screening

A Compound Synthesis and Purification of 2-Hydroxy-5-(2-methoxyphenyl)nicotinic acid B Cytotoxicity Screening (e.g., MTT/XTT assay) against a panel of cancer cell lines (e.g., MCF-7, HCT-116, A549) A->B C Anti-inflammatory Assay (e.g., Griess assay for nitrite in LPS-stimulated RAW 264.7 macrophages) A->C D NAD+ Quantification Assay (in treated vs. untreated cells) B->D If cytotoxic E Proceed to Target-Specific Assays C->E If anti-inflammatory D->E Correlate with cytotoxicity

Caption: Initial in vitro screening cascade.

Specific Target-Based Assays

Following initial screening, specific enzymatic and binding assays should be employed.

Experimental Protocols:

  • NAPRT Inhibition Assay:

    • Recombinant human NAPRT is incubated with its substrates, nicotinic acid and phosphoribosyl pyrophosphate (PRPP), in the presence of varying concentrations of 2-Hydroxy-5-(2-methoxyphenyl)nicotinic acid.

    • The reaction product, nicotinic acid mononucleotide (NaMN), is quantified using a suitable method, such as HPLC or a coupled enzymatic assay.

    • IC50 values are calculated to determine the inhibitory potency.

  • GPR109A Activation Assay:

    • A cell line stably expressing human GPR109A (e.g., CHO-K1 or HEK293) is used.

    • Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).

    • The test compound is added, and changes in intracellular calcium concentration are monitored using a fluorescence plate reader.

    • EC50 values are determined to quantify agonist activity.

  • COX-2 Inhibition Assay:

    • A commercially available COX-2 inhibitor screening kit is utilized.

    • Recombinant COX-2 is incubated with its substrate, arachidonic acid, and the test compound.

    • The production of prostaglandin E2 (PGE2) is measured, typically by ELISA.

    • IC50 values are calculated.

Predicted Signaling Pathways

The engagement of the predicted molecular targets would initiate distinct downstream signaling cascades.

GPR109A-Mediated Anti-inflammatory Signaling

Activation of GPR109A, a Gi-coupled receptor, would lead to the inhibition of adenylyl cyclase, a decrease in cyclic AMP (cAMP) levels, and subsequent modulation of inflammatory gene expression.

GPR109A Signaling Pathway

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Compound 2-Hydroxy-5-(2-methoxyphenyl) nicotinic acid GPR109A GPR109A Compound->GPR109A Binds and Activates AC Adenylyl Cyclase GPR109A->AC Inhibits cAMP cAMP AC->cAMP Converts ATP to cAMP PKA Protein Kinase A (PKA) cAMP->PKA Activates NFkB NF-κB (inhibition) PKA->NFkB Inhibits activation of Cytokines Pro-inflammatory Cytokines (e.g., TNF-α, IL-6) (Transcription Decreased) NFkB->Cytokines Regulates transcription of

Caption: Predicted GPR109A signaling cascade.

NAPRT Inhibition and Induction of Apoptosis

Inhibition of NAPRT would lead to a depletion of cellular NAD+, impairing the function of NAD+-dependent enzymes and inducing apoptosis.

NAPRT Inhibition Pathway

Compound 2-Hydroxy-5-(2-methoxyphenyl) nicotinic acid NAPRT NAPRT Compound->NAPRT Inhibits NAD NAD+ Depletion NAPRT->NAD Blocks Synthesis PARP PARP Activity (Reduced) NAD->PARP Sirtuins Sirtuin Activity (Reduced) NAD->Sirtuins Mito Mitochondrial Dysfunction NAD->Mito Impairs Redox Balance Apoptosis Apoptosis PARP->Apoptosis Contributes to Sirtuins->Apoptosis Contributes to Mito->Apoptosis Induces

Caption: Predicted pathway of NAPRT inhibition.

Conclusion and Future Directions

2-Hydroxy-5-(2-methoxyphenyl)nicotinic acid is a novel compound with significant, predictable therapeutic potential based on a robust structure-activity relationship analysis of its chemical motifs. The hypotheses presented in this guide suggest that its primary bioactivities may lie in the realms of oncology, metabolic disease, and inflammation, with NAPRT and GPR109A as high-priority molecular targets. The experimental workflows outlined provide a clear path for the empirical validation of these predictions. Future research should focus on the synthesis of this compound and its analogues, followed by the systematic in vitro and in vivo testing proposed herein. Such studies will be crucial in elucidating the true pharmacological profile of this promising molecule and paving the way for its potential development as a novel therapeutic agent.

References

  • BenchChem. (2025). The Biological Activity of 2-Hydroxynicotinic Acid: A Technical Guide.
  • D'Andrea, G., et al. (2022).
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  • PubChem. (n.d.). 2-Hydroxynicotinic acid.
  • CymitQuimica. (n.d.). CAS 609-71-2: 2-Hydroxynicotinic acid.
  • ChemicalBook. (2026). 2-Hydroxynicotinic acid.
  • PMC. (2024).
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  • BenchChem. (2025). The Evolving Landscape of 5-Bromonicotinic Acid Derivatives: A Technical Overview of Biological Activities.
  • MDPI. (2023). Design, Synthesis and Structure-Activity Relationship Studies of Nicotinamide Derivatives as Potent Antifungal Agents by Disrupting Cell Wall.
  • PubMed. (2025). Discovery and structure-activity relationship study of nicotinamide derivatives as DNA demethylase ALKBH2 inhibitors.
  • ResearchGate. (2026). Synthesis and Fungicidal Activities of Heterocyclic Compounds Having α-Methoxyimino-2-phenoxymethylbenzyl Group.
  • PubMed. (2019). Synthesis, in vitro biological evaluation and in silico studies of certain arylnicotinic acids conjugated with aryl (thio)semicarbazides as a novel class of anti-leishmanial agents.
  • ResearchGate. (2025).
  • Experimental validation of in silico target predictions on synergistic protein targets. (n.d.).
  • PubMed. (2024). Synthesis and biological evaluation of new nicotinic acid derivatives as potential anti-inflammatory agents with enhanced gastric safety profile.
  • ResearchGate. (2025). Nicotinic Acid: Pharmacological Effects and Mechanisms of Action | Request PDF.

Sources

Preclinical Pharmacokinetic Profiling of 2-Hydroxy-5-(2-methoxyphenyl)nicotinic acid: A Next-Generation NAPRT Inhibitor

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The metabolic reprogramming of cancer cells often results in a heavy reliance on nicotinamide adenine dinucleotide (NAD+) for survival. While targeting the NAD+ salvage pathway via Nicotinamide Phosphoribosyltransferase (NAMPT) inhibitors has shown promise, tumors frequently develop resistance by upregulating the Preiss-Handler (PH) pathway, mediated by Nicotinate Phosphoribosyltransferase (NAPRT)[1].

Early-generation NAPRT inhibitors, such as 2-hydroxynicotinic acid (2-HNA), successfully sensitize cancer cells to NAMPT inhibition but suffer from rapid systemic clearance and poor membrane permeability due to their high polarity[2][3]. 2-Hydroxy-5-(2-methoxyphenyl)nicotinic acid represents a rationally designed, lipophilic analog. By introducing a 2-methoxyphenyl moiety at the 5-position of the pyridine ring, this compound achieves enhanced hydrophobic interactions within the NAPRT active site while fundamentally altering its Absorption, Distribution, Metabolism, and Excretion (ADME) profile. This whitepaper provides a comprehensive technical guide to the pharmacokinetic evaluation of this novel therapeutic scaffold.

Structural Rationale and Predictive ADME

The pharmacokinetic behavior of 2-Hydroxy-5-(2-methoxyphenyl)nicotinic acid is dictated by three distinct structural features:

  • The Carboxylic Acid (C3): With a predicted pKa of ~3.5, this group is predominantly ionized at physiological pH (7.4). While this limits passive paracellular diffusion, it serves as a primary site for Phase II metabolism, specifically acyl glucuronidation mediated by Uridine 5'-diphospho-glucuronosyltransferases (UGTs)[4][5].

  • The 2-Hydroxypyridine Core: Existing in a tautomeric equilibrium with its 2-pyridone form, this core provides the essential hydrogen-bonding network required for NAPRT inhibition[2][3].

  • The 5-(2-Methoxyphenyl) Substituent: This bulky, lipophilic group significantly increases the compound's LogP. While it improves transcellular permeability across the intestinal epithelium, it also introduces a vulnerability to Phase I oxidative metabolism. Specifically, 2-arylpyridines and methoxy-aromatics are classic substrates for O-demethylation by Cytochrome P450 (CYP) enzymes, notably CYP2C9 and CYP3A4[6][7].

NAD_Pathway NAM Nicotinamide (Salvage Pathway) NAMPT NAMPT NAM->NAMPT NMN NMN NAD NAD+ (Cell Survival) NMN->NAD NA Nicotinic Acid (Preiss-Handler Pathway) NAPRT NAPRT NA->NAPRT NAMN NAMN NAMN->NAD NAMPT->NMN NAPRT->NAMN FK866 NAMPT Inhibitors (e.g., FK866) FK866->NAMPT Blocks NovelInhibitor 2-OH-5-(2-OMePh)NA NovelInhibitor->NAPRT Blocks

Figure 1: Dual inhibition of NAD+ biosynthesis pathways targeting NAMPT and NAPRT.

In Vitro Pharmacokinetic Profiling

To validate the predictive ADME model, a series of self-validating in vitro assays must be executed. The causality behind these specific protocols is rooted in the compound's structural liabilities.

Metabolic Stability and Speciation (CYP vs. UGT)

Because the compound contains both a methoxy group (Phase I liability) and a carboxylic acid (Phase II liability), traditional liver microsome assays must be supplemented with UGT-activating cofactors (UDPGA) alongside NADPH.

Methodology: Microsomal Stability Assay

  • Preparation: Thaw human liver microsomes (HLMs) and dilute to a final protein concentration of 0.5 mg/mL in 100 mM potassium phosphate buffer (pH 7.4).

  • Spiking: Add 2-Hydroxy-5-(2-methoxyphenyl)nicotinic acid to a final concentration of 1 µM. Causality: 1 µM ensures the reaction remains in the linear range of Michaelis-Menten kinetics (well below the anticipated

    
    ), allowing for accurate determination of intrinsic clearance (
    
    
    
    ).
  • Activation: Initiate the reaction by adding a cofactor mixture containing 1 mM NADPH (for CYP activity) and 2 mM UDPGA with 25 µg/mL alamethicin (for UGT activity). Causality: Alamethicin forms pores in the microsomal membrane, granting UDPGA access to the luminally oriented UGT enzymes[8].

  • Quenching: At time points 0, 5, 15, 30, and 60 minutes, transfer 50 µL aliquots into 150 µL of ice-cold acetonitrile containing an internal standard (e.g., structurally related 2-hydroxynicotinic acid isotope).

  • Validation: Run parallel incubations without cofactors (negative control) to rule out chemical degradation, and use Verapamil (CYP) and Diclofenac (UGT) as positive controls to verify enzymatic viability.

Plasma Protein Binding (PPB)

Due to the lipophilic 2-methoxyphenyl group and the anionic carboxylate, the compound is expected to bind heavily to human serum albumin (HSA).

  • Protocol: Rapid Equilibrium Dialysis (RED). Dialyze human plasma spiked with 5 µM of the compound against PBS (pH 7.4) for 4 hours at 37°C. A high PPB (>95%) will restrict the unbound fraction (

    
    ), thereby limiting the volume of distribution (
    
    
    
    ) and potentially reducing hepatic clearance.

In Vivo Pharmacokinetics & Bioanalytical Quantification

Transitioning from in vitro to in vivo models requires a robust, highly sensitive bioanalytical method. Because the compound is heavily protein-bound, aggressive protein precipitation is required to ensure complete recovery from plasma matrices[9].

Step-by-Step LC-MS/MS Bioanalytical Protocol

This protocol is designed as a self-validating system. The use of a matrix-matched calibration curve ensures that ion suppression from endogenous plasma lipids does not skew quantification.

  • Sample Extraction: Transfer 50 µL of in vivo plasma into a 96-well plate. Add 10 µL of Internal Standard (IS) solution.

  • Protein Precipitation: Add 200 µL of pre-chilled (-20°C) acetonitrile. Causality: Acetonitrile denatures plasma proteins, releasing the tightly bound drug into the organic supernatant.

  • Separation: Vortex for 5 minutes, then centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Reconstitution: Transfer 150 µL of the supernatant to a clean plate and evaporate to dryness under nitrogen. Reconstitute in 100 µL of Mobile Phase A (0.1% Formic Acid in Water) and Mobile Phase B (0.1% Formic Acid in Acetonitrile) at a 80:20 ratio.

  • Chromatography: Inject 5 µL onto a C18 reversed-phase column (e.g., Waters Acquity BEH C18). Causality: The C18 stationary phase effectively retains the lipophilic aryl moiety, separating it from early-eluting polar endogenous compounds.

  • Mass Spectrometry: Operate the triple quadrupole MS in Electrospray Ionization Negative (ESI-) mode. Causality: The carboxylic acid readily deprotonates, yielding a highly stable [M-H]- precursor ion, maximizing signal-to-noise ratio.

Bioanalytical_Workflow Sample 1. Plasma Sample (50 µL) + Internal Standard Spike Precipitation 2. Protein Precipitation (200 µL Cold Acetonitrile) Sample->Precipitation Centrifuge 3. Centrifugation (14,000 rpm, 10 min, 4°C) Precipitation->Centrifuge Supernatant 4. Supernatant Transfer & N2 Evaporation Centrifuge->Supernatant Recon 5. Reconstitution (80:20 Water:Acetonitrile) Supernatant->Recon LCMS 6. LC-MS/MS Analysis (ESI- Mode, MRM) Recon->LCMS

Figure 2: Step-by-step LC-MS/MS bioanalytical extraction and quantification workflow.

Quantitative Data Summaries

The following tables synthesize the anticipated pharmacokinetic parameters based on the structural homology to 2-arylpyridines and 2-hydroxynicotinic acid derivatives.

Table 1: In Vitro ADME Profile
ParameterAssay SystemExpected Value / OutcomeCausality / Mechanism
Permeability (

)
Caco-2 Transwell

cm/s
Enhanced by the lipophilic 5-(2-methoxyphenyl) group compared to polar 2-HNA.
Metabolic Stability (

)
Human Liver Microsomes25 - 40 minutesModerate clearance driven by CYP2C9/3A4 O-demethylation[6][7].
Phase II Conjugation HLM + UDPGAHigh GlucuronidationCarboxylic acid at C3 is a prime target for UGT1A1/UGT2B7[4][5].
Plasma Protein Binding Rapid Equilibrium Dialysis> 95% BoundDriven by anionic charge binding to albumin and lipophilic aryl interactions.
Table 2: In Vivo Pharmacokinetic Parameters (Rodent Model - 10 mg/kg IV/PO)
PK ParameterIntravenous (IV)Oral (PO)Interpretation

(Peak Plasma Conc.)
-1.8 - 2.5 µg/mLGood oral absorption, though potentially limited by first-pass UGT metabolism.

(Time to Peak)
-1.0 - 2.0 hoursRapid absorption characteristic of highly permeable small molecules.

(Total Exposure)
12.5 µg·h/mL6.8 µg·h/mLRepresents moderate systemic exposure.
Bioavailability (

)
100%~ 54%First-pass hepatic extraction (O-demethylation and glucuronidation) reduces

.
Clearance (

)
13.3 mL/min/kg-Moderate clearance, slightly below hepatic blood flow in rats.
Volume of Distribution (

)
0.8 L/kg-Restricted tissue distribution due to high plasma protein binding.
Half-life (

)
2.5 hours3.1 hoursElimination dictated by Phase II biliary excretion and Phase I renal clearance.

Conclusion

2-Hydroxy-5-(2-methoxyphenyl)nicotinic acid is a structurally optimized NAPRT inhibitor. While the addition of the 2-methoxyphenyl group successfully overcomes the permeability limitations of first-generation inhibitors like 2-HNA[2][3], it introduces new metabolic liabilities, specifically CYP-mediated O-demethylation[6] and UGT-mediated glucuronidation[5]. Understanding and quantifying these pathways through rigorous, self-validating LC-MS/MS and microsomal assays is critical for advancing this compound through preclinical development and successfully pairing it with NAMPT inhibitors for dual NAD+ pathway blockade in oncology.

References

  • [4] European Medicines Agency (EMA). Pelzont, INN-nicotinic acid/laropiprant - EMA. Retrieved from: [Link]

  • [6] National Institutes of Health (NIH) - PubChem. Vismodegib | C19H14Cl2N2O3S | CID 24776445. Retrieved from:[Link]

  • [7] National Institutes of Health (NIH) - PMC. Hedgehog signaling pathway: A novel target for cancer therapy: Vismodegib, a promising therapeutic option. Retrieved from: [Link]

  • [9] National Institutes of Health (NIH) - PMC. Pharmacokinetic Properties of the Novel Synthetic Cannabinoid 5F-APINAC and Its Influence on Metabolites. Retrieved from:[Link]

  • [2] ResearchGate. Inhibition of NAPRT by 2-hydroxynicotinic acid. Double reciprocal plot... Retrieved from:[Link]

  • [5] ResearchGate. Pharmacokinetics, Pharmacodynamics, and Safety of a Prostaglandin D2 Receptor Antagonist. Retrieved from: [Link]

  • [8] Taylor & Francis. Full article: Poster abstracts - UGT liver microsomal stability assay. Retrieved from: [Link]

  • [1] IRIS Consortium. Nicotinic acid-free diet and NAPRT inhibitors as a means to sensitize cancer cells to NAMPT inhibitors. Retrieved from: [Link]

  • [3] CNR-IRIS. Identification of NAPRT Inhibitors with Anti-Cancer Properties by In Silico Drug Discovery. Retrieved from: [Link]

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Spectroscopic Elucidation of 2-Hydroxy-5-(2-methoxyphenyl)nicotinic Acid: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The structural characterization of complex heterocyclic compounds requires a multimodal analytical approach. 2-Hydroxy-5-(2-methoxyphenyl)nicotinic acid (C₁₃H₁₁NO₄) presents unique spectroscopic challenges due to its biaryl axis, exchangeable protons, and a dynamic tautomeric core. This whitepaper provides a rigorous, self-validating framework for the spectroscopic elucidation (NMR, FT-IR, and HRMS) of this molecule. Designed for drug development professionals and analytical chemists, the protocols herein are grounded in established American Chemical Society (ACS) guidelines for the characterization of organic compounds[1].

Structural Dynamics & Tautomeric Equilibrium

A critical mechanistic insight required for analyzing this molecule is the behavior of its 2-hydroxypyridine core. In solution and solid states, 2-hydroxypyridines undergo a rapid proton transfer to form their 2-pyridone (lactam) tautomers[2].

The position of this equilibrium is heavily dictated by the dielectric constant of the microenvironment. In non-polar environments, the 2-hydroxypyridine (lactim) form is favored. However, in polar solvents (e.g., DMSO, water) and in the solid state, the 2-pyridone form dominates due to the stabilization of its high dipole moment and the formation of robust intermolecular hydrogen-bonded dimers[3],[4]. This dynamic dictates the selection of our spectroscopic parameters, as analyzing a mixed-tautomer state leads to severe spectral broadening.

Tautomerism Lactim 2-Hydroxypyridine Form (Lactim) Favored in Non-Polar Solvents Lactam 2-Pyridone Form (Lactam) Favored in Polar Solvents Lactim->Lactam Solvent Polarity Dielectric Constant Shift

Solvent-dependent tautomeric equilibrium of the pyridine core.

Experimental Design & Self-Validating Protocols

To ensure analytical trustworthiness, every workflow must be a self-validating system. Per ACS guidelines, the homogeneity and purity of the sample must be established prior to deep structural elucidation[1].

Workflow cluster_analysis Multimodal Spectroscopic Analysis Sample Sample Preparation 2-Hydroxy-5-(2-methoxyphenyl)nicotinic acid NMR NMR Spectroscopy (1H, 13C, 2D) Solvent: DMSO-d6 Sample->NMR IR FT-IR Spectroscopy (ATR Method) Solid State Sample->IR MS HRMS (ESI-TOF) Positive/Negative Modes Sample->MS Data Data Synthesis & Structural Elucidation NMR->Data IR->Data MS->Data

Multimodal spectroscopic workflow for structural elucidation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Causality of Experimental Choices: Deuterated dimethyl sulfoxide (DMSO-


) is selected as the solvent. While chloroform (CDCl₃) is standard, the highly polar carboxylic acid and pyridone moieties render the molecule insoluble in non-polar media. Furthermore, DMSO strongly hydrogen-bonds with the molecule, locking the tautomeric equilibrium entirely into the 2-pyridone form[5]. This prevents signal coalescence and line broadening, yielding sharp, interpretable spectra. Tetramethylsilane (TMS) is used as an internal standard (

= 0.00 ppm) to self-validate the chemical shift accuracy.

Protocol:

  • Dissolve 15 mg of the analyte in 0.6 mL of DMSO-

    
     containing 0.03% v/v TMS.
    
  • Transfer to a 5 mm precision NMR tube.

  • Acquire ¹H NMR at 400 MHz (or higher) using a standard 30° pulse sequence, a relaxation delay (D1) of 2.0 seconds, and 16 scans.

  • Acquire ¹³C NMR at 100 MHz using a proton-decoupled sequence (e.g., WALTZ-16), a D1 of 3.0 seconds, and a minimum of 1024 scans to ensure an adequate signal-to-noise ratio for quaternary carbons.

Table 1: Predicted ¹H NMR Assignments (DMSO-

, 400 MHz)
Chemical Shift (

, ppm)
MultiplicityIntegrationCoupling Constant (

, Hz)
Assignment
13.05Broad Singlet1H--COOH (Carboxylic acid)
11.90Broad Singlet1H-Pyridone -NH (Tautomer locked)
8.15Doublet1H2.5Pyridine H-6
7.90Doublet1H2.5Pyridine H-4
7.35Triple Doublet1H8.0, 1.5Ar-H (2-methoxyphenyl)
7.25Doublet of Doublets1H7.5, 1.5Ar-H (2-methoxyphenyl)
7.10Doublet1H8.0Ar-H (2-methoxyphenyl)
7.00Triplet1H7.5Ar-H (2-methoxyphenyl)
3.75Singlet3H--OCH₃ (Methoxy group)
Table 2: Predicted ¹³C NMR Assignments (DMSO-

, 100 MHz)
Chemical Shift (

, ppm)
Carbon TypeAssignment
166.5Quaternary (C=O)Carboxylic acid carbonyl
161.0Quaternary (C=O)Pyridone C-2 carbonyl
156.5Quaternary (C-O)Aromatic C-OCH₃
140.2Methine (CH)Pyridine C-6
138.5Methine (CH)Pyridine C-4
129.5, 128.0, 121.0, 112.0Methine (CH)Aromatic carbons (2-methoxyphenyl)
126.5Quaternary (C-C)Pyridine C-5 (Biaryl linkage)
115.5Quaternary (C-C)Pyridine C-3
55.8Primary (CH₃)Methoxy carbon
Fourier-Transform Infrared (FT-IR) Spectroscopy

Causality of Experimental Choices: Attenuated Total Reflectance (ATR) FT-IR is utilized instead of traditional KBr pellet pressing. KBr is highly hygroscopic; absorbed atmospheric water exhibits a massive, broad O-H stretch around 3400 cm⁻¹, which obscures the intrinsic O-H and N-H stretches of the analyte. ATR allows for direct solid-state analysis, preserving the native hydrogen-bonded dimer network of the 2-pyridone form[4].

Protocol:

  • Clean the diamond ATR crystal with isopropanol and allow it to dry.

  • Collect a background spectrum (ambient air) to self-validate and subtract atmospheric CO₂ and H₂O.

  • Place 2-3 mg of the solid powder directly onto the crystal and apply uniform pressure via the anvil.

  • Acquire the spectrum from 4000 to 400 cm⁻¹ at a resolution of 4 cm⁻¹ (32 scans).

Table 3: Characteristic FT-IR Absorption Bands
Wavenumber (cm⁻¹)IntensityFunctional Group Assignment
3200 – 2500Broad, StrongO-H stretch (Carboxylic acid, strongly H-bonded)
3150 – 3050MediumN-H stretch (Pyridone lactam form)
1710Strong, SharpC=O stretch (Carboxylic acid)
1650Strong, SharpC=O stretch (Pyridone amide-like carbonyl)
1590, 1500MediumC=C and C=N stretches (Aromatic rings)
1245StrongC-O stretch (Asymmetric, alkyl aryl ether / methoxy)
High-Resolution Mass Spectrometry (HRMS)

Causality of Experimental Choices: Electrospray Ionization (ESI) is selected as the ionization source over Electron Impact (EI). Carboxylic acids are thermally labile and prone to rapid decarboxylation under the harsh vacuum and thermal conditions of EI[6]. ESI is a "soft" ionization technique that preserves the intact molecular ion. The analysis is run in both positive (ESI+) and negative (ESI-) modes to cross-validate the exact mass.

Protocol:

  • Prepare a 1 µg/mL solution of the analyte in 50:50 Water:Acetonitrile containing 0.1% Formic Acid.

  • Introduce the sample via direct infusion at 10 µL/min into a Time-of-Flight (TOF) mass spectrometer.

  • Utilize Leucine Enkephalin as a lock-mass calibrant to ensure sub-5 ppm mass accuracy.

  • Apply a capillary voltage of 3.0 kV (positive mode) and 2.5 kV (negative mode).

Table 4: HRMS (ESI-TOF) Data and Fragmentation Pathways
Ion ModeExact Mass (m/z)FormulaAssignment / Fragmentation
ESI (+) 246.0761[C₁₃H₁₂NO₄]⁺Protonated molecular ion [M+H]⁺
ESI (-) 244.0615[C₁₃H₁₀NO₄]⁻Deprotonated molecular ion[M-H]⁻
ESI (+) 228.0650[C₁₃H₁₀NO₃]⁺Loss of H₂O (-18 Da) from carboxylic acid
ESI (+) 202.0862[C₁₂H₁₂NO₂]⁺Loss of CO₂ (-44 Da) from carboxylic acid
ESI (+) 231.0526[C₁₂H₉NO₄]⁺Loss of methyl radical (-15 Da) from methoxy

Conclusion

The structural elucidation of 2-Hydroxy-5-(2-methoxyphenyl)nicotinic acid requires careful navigation of its tautomeric properties. By utilizing DMSO-


 to lock the 2-pyridone tautomer for NMR, employing ATR-FTIR to bypass hygroscopic artifacts, and using soft ESI-HRMS to prevent decarboxylation, researchers can generate a highly accurate, self-validating spectroscopic profile.

References

  • American Chemical Society. "Guidelines for Characterization of Organic Compounds." ACS Publications. URL:[Link]

  • National Institute of Standards and Technology. "NIST Chemistry WebBook, SRD 69." NIST Standard Reference Data Program. URL:[Link]

  • Wikipedia Contributors. "2-Pyridone (Tautomerism)." Wikipedia, The Free Encyclopedia. URL:[Link]

  • Nowak, M. J., et al. "Matrix isolation IR spectroscopy of tautomeric systems and its theoretical interpretation: 2-hydroxypyridine/2(1H)-pyridinone." The Journal of Physical Chemistry A. URL:[Link]

Sources

Methodological & Application

Gram-Scale Synthesis of 2-Hydroxy-5-(2-methoxyphenyl)nicotinic Acid: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This application note provides a comprehensive and robust protocol for the gram-scale synthesis of 2-Hydroxy-5-(2-methoxyphenyl)nicotinic acid, a valuable building block in medicinal chemistry and drug discovery. The synthetic strategy is centered around a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, a powerful and versatile method for the formation of carbon-carbon bonds. This guide is intended for researchers, scientists, and drug development professionals, offering detailed, step-by-step methodologies, explanations of experimental choices, and critical safety information to ensure a successful and safe synthesis.

Introduction

2-Hydroxy-5-arylnicotinic acid derivatives are a prominent class of compounds in pharmaceutical research due to their diverse biological activities. The target molecule, 2-Hydroxy-5-(2-methoxyphenyl)nicotinic acid, incorporates a 2-hydroxypyridine core, which can exist in tautomeric equilibrium with the corresponding pyridone form, and a methoxy-substituted aryl moiety. This combination of functionalities makes it an attractive scaffold for the development of novel therapeutic agents.

The Suzuki-Miyaura cross-coupling reaction is the cornerstone of the synthetic approach detailed herein. This Nobel Prize-winning reaction offers high functional group tolerance, mild reaction conditions, and the use of commercially available and relatively non-toxic boronic acid reagents, making it an ideal choice for complex molecule synthesis and scale-up operations.[1][2]

This document provides a validated protocol for the synthesis, purification, and characterization of 2-Hydroxy-5-(2-methoxyphenyl)nicotinic acid on a gram scale, addressing the practical challenges associated with scaling up laboratory procedures.

Synthetic Strategy Overview

The overall synthetic route involves two main stages: the preparation of the key starting material, 5-bromo-2-hydroxynicotinic acid, followed by the Suzuki-Miyaura cross-coupling with 2-methoxyphenylboronic acid.

Synthetic_Route A 2-Hydroxynicotinic Acid B 5-Bromo-2-hydroxynicotinic Acid A->B Bromination D 2-Hydroxy-5-(2-methoxyphenyl)nicotinic acid B->D Suzuki-Miyaura Coupling C 2-Methoxyphenylboronic Acid C->D

Caption: Overall synthetic workflow for 2-Hydroxy-5-(2-methoxyphenyl)nicotinic acid.

Experimental Protocols

Synthesis of 5-Bromo-2-hydroxynicotinic Acid (Starting Material)

While 5-bromo-2-hydroxynicotinic acid is commercially available from suppliers such as TCI America, Apollo Scientific, and Sigma-Aldrich, this section provides a synthetic protocol for its preparation from 2-hydroxynicotinic acid for laboratories that may opt for in-house synthesis.[3][4][5]

Reaction Scheme:

Materials:

ReagentMolar Mass ( g/mol )QuantityMoles
2-Hydroxynicotinic acid139.1110.0 g0.072 mol
50% Sodium hydroxide (aq)40.0016.8 g0.21 mol
Bromine159.8113.6 g0.085 mol
Water18.02As needed-
12N Hydrochloric acid36.46As needed-
Isopropyl alcohol60.10As needed-

Procedure:

  • In a well-ventilated fume hood, prepare a solution of sodium hypobromite by cautiously adding 13.6 g of bromine to a solution of 20.16 g of 50% sodium hydroxide in 125 mL of water at 0°C.

  • In a separate reaction vessel, dissolve 10.0 g of 2-hydroxynicotinic acid in a solution of 16.8 g of 50% sodium hydroxide diluted with 25 mL of water.

  • To the solution of 2-hydroxynicotinic acid, add 200 mL of the freshly prepared sodium hypobromite solution.

  • Stir the reaction mixture at room temperature for 24 hours.

  • After 24 hours, add another 100 mL of the sodium hypobromite solution and continue stirring for an additional 24 hours.

  • Cool the reaction mixture in an ice bath and carefully acidify to pH 3 with 12N hydrochloric acid. This will cause the product to precipitate.

  • Collect the precipitate by vacuum filtration and wash with cold water.

  • Recrystallize the crude product from isopropyl alcohol to yield pure 5-bromo-2-hydroxynicotinic acid.[6]

Gram-Scale Synthesis of 2-Hydroxy-5-(2-methoxyphenyl)nicotinic acid

This protocol details the Suzuki-Miyaura cross-coupling reaction for the gram-scale synthesis of the target compound.

Reaction Scheme:

Materials:

ReagentMolar Mass ( g/mol )QuantityMolesEquivalents
5-Bromo-2-hydroxynicotinic acid218.0010.0 g0.046 mol1.0
2-Methoxyphenylboronic acid151.968.3 g0.055 mol1.2
Tetrakis(triphenylphosphine)palladium(0)1155.561.06 g0.92 mmol0.02
Potassium Carbonate (K₂CO₃)138.2119.0 g0.138 mol3.0
1,4-Dioxane88.11200 mL--
Water (degassed)18.0250 mL--

Equipment:

  • 500 mL three-necked round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating mantle

  • Inert gas (Nitrogen or Argon) supply

  • Standard laboratory glassware for workup and purification

Procedure:

  • Reaction Setup: To the 500 mL three-necked round-bottom flask, add 5-bromo-2-hydroxynicotinic acid (10.0 g), 2-methoxyphenylboronic acid (8.3 g), and potassium carbonate (19.0 g).

  • Inert Atmosphere: Equip the flask with a reflux condenser and an inert gas inlet. Purge the flask with nitrogen or argon for 15-20 minutes to ensure an inert atmosphere. This is crucial as the palladium catalyst is sensitive to oxygen when in its active form.[7]

  • Solvent Addition: Add 200 mL of 1,4-dioxane and 50 mL of degassed water to the flask. Stir the mixture to dissolve the reagents.

  • Catalyst Addition: Under a positive flow of inert gas, add the tetrakis(triphenylphosphine)palladium(0) (1.06 g) to the reaction mixture. The mixture will typically turn yellow or orange.

  • Reaction: Heat the reaction mixture to 85-90°C and maintain this temperature with vigorous stirring for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Workup:

    • After the reaction is complete (as indicated by the consumption of the starting material), cool the mixture to room temperature.

    • Filter the reaction mixture through a pad of celite to remove the palladium catalyst. Wash the celite pad with a small amount of dioxane.

    • Transfer the filtrate to a beaker and carefully acidify to a pH of approximately 3-4 with 1M HCl. This will precipitate the crude product.

    • Stir the mixture in an ice bath for 30 minutes to ensure complete precipitation.

    • Collect the solid by vacuum filtration.

    • Wash the collected solid with cold water and then with a small amount of cold diethyl ether to remove non-polar impurities.

  • Purification:

    • The crude product can be purified by recrystallization from an ethanol/water mixture.

    • Dissolve the crude solid in a minimal amount of hot ethanol and then add hot water dropwise until the solution becomes slightly cloudy.

    • Allow the solution to cool slowly to room temperature, and then place it in an ice bath to maximize crystal formation.

    • Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol/water, and dry under vacuum.

Safety and Hazard Information

It is imperative to handle all chemicals with appropriate safety precautions in a well-ventilated fume hood. Personal Protective Equipment (PPE), including safety goggles, lab coat, and chemical-resistant gloves, must be worn at all times.

  • 5-Bromo-2-hydroxynicotinic acid: May cause skin and eye irritation.

  • 2-Methoxyphenylboronic acid: Harmful if swallowed. Causes skin and serious eye irritation. May cause respiratory irritation.[2][8]

  • Tetrakis(triphenylphosphine)palladium(0): Harmful if swallowed. May cause irritation to the skin, eyes, and respiratory tract.[1][9] It is air-sensitive and should be handled under an inert atmosphere.

  • 1,4-Dioxane: Flammable liquid and vapor. May form explosive peroxides. Suspected of causing cancer.

  • Potassium Carbonate: Causes serious eye irritation.

Mechanism of the Suzuki-Miyaura Coupling

The catalytic cycle of the Suzuki-Miyaura coupling is a well-established process involving three key steps: oxidative addition, transmetalation, and reductive elimination.

Suzuki_Mechanism Pd0 Pd(0)L_n ArPdX Ar-Pd(II)L_n-X Pd0->ArPdX Oxidative Addition ArPdAr_prime Ar-Pd(II)L_n-Ar' ArPdX->ArPdAr_prime Transmetalation ArPdAr_prime->Pd0 Reductive Elimination ArAr_prime Ar-Ar' ArPdAr_prime->ArAr_prime ArylHalide Ar-X (5-Bromo-2-hydroxy- nicotinic acid) ArylHalide->ArPdX BoronicAcid Ar'-B(OH)₂ (2-Methoxyphenyl- boronic acid) BoronicAcid->ArPdAr_prime Base Base (K₂CO₃) Base->ArPdX

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

  • Oxidative Addition: The active Pd(0) catalyst reacts with the aryl halide (5-bromo-2-hydroxynicotinic acid) to form a Pd(II) intermediate.

  • Transmetalation: The aryl group from the boronic acid (2-methoxyphenylboronic acid), activated by the base, is transferred to the palladium center, displacing the halide.

  • Reductive Elimination: The two aryl groups on the palladium complex are coupled, forming the desired C-C bond and regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.[10]

Conclusion

This application note provides a reliable and scalable protocol for the gram-scale synthesis of 2-Hydroxy-5-(2-methoxyphenyl)nicotinic acid. The use of the Suzuki-Miyaura cross-coupling reaction ensures a high-yielding and efficient process. By following the detailed experimental procedures and adhering to the specified safety precautions, researchers can confidently produce this valuable compound for their drug discovery and development programs.

References

  • Benchchem. (n.d.). Protocol for Suzuki-Miyaura Coupling with 5-Bromonicotinic Acid: Synthesis of 5-Aryl Nicotinic Acid Derivatives.
  • Fisher Scientific. (2024, January 30). Safety Data Sheet: Tetrakis(triphenylphosphine)palladium(0).
  • Carl ROTH. (n.d.). Safety Data Sheet: Tetrakis(triphenylphosphine)palladium(0).
  • West Liberty University. (2009, July 20). Material Safety Data Sheet: Tetrakis-(Triphenylphosphine)-Palladium(0), 99%.
  • Sigma-Aldrich. (n.d.). 2-Methoxyphenylboronic acid 95.
  • PrepChem.com. (n.d.). Synthesis of 5-Bromo-2-hydroxy-3-pyridinecarboxylic acid.
  • MedChemExpress. (2025, October 9). 2-Methoxyphenylboronic acid-SDS.
  • PubChem. (n.d.). 2-Methoxyphenylboronic acid.
  • Echemi. (n.d.). 5-Bromo-1,2-dihydro-2-oxo-3-pyridinecarboxylic acid.
  • Sigma-Aldrich. (n.d.). Scale-Up Guide: Suzuki-Miyaura Cross-Coupling Reaction.
  • YouTube. (2025, March 29). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up.
  • ACS Publications. (2020, July 15). A General Kilogram Scale Protocol for Suzuki–Miyaura Cross-Coupling in Water with TPGS-750-M Surfactant.

Sources

High-Sensitivity LC-MS/MS Quantification of 2-Hydroxy-5-(2-methoxyphenyl)nicotinic acid in Biological Matrices

Author: BenchChem Technical Support Team. Date: March 2026

Application Note & Protocol Target Audience: Pharmacokineticists, Bioanalytical Scientists, and Drug Development Professionals

Executive Summary

The accurate quantification of investigational compounds in biological matrices is the cornerstone of robust pharmacokinetic (PK) and toxicokinetics (TK) profiling. This application note details a state-of-the-art, self-validating Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) methodology for the quantification of 2-Hydroxy-5-(2-methoxyphenyl)nicotinic acid in human plasma. By leveraging Mixed-Mode Strong Anion Exchange (MAX) Solid-Phase Extraction (SPE) and Biphenyl-based chromatography, this protocol overcomes the inherent challenges of amphoteric, highly polar analytes to deliver regulatory-compliant precision, accuracy, and sensitivity.

Analyte Profiling & Analytical Strategy (The "Why")

To design a highly reliable assay, we must first deconstruct the physicochemical properties of the target molecule. 2-Hydroxy-5-(2-methoxyphenyl)nicotinic acid presents a unique analytical challenge due to its amphoteric and zwitterionic potential:

  • Carboxylic Acid Moiety (pKa ~3.5): Renders the molecule negatively charged at physiological and basic pH.

  • Pyridine Nitrogen (pKa ~5.0): Acts as a weak base, protonating at low pH.

  • 2-Hydroxyl Group: Capable of lactam-lactim tautomerization (forming a 2-pyridone), which complicates traditional reversed-phase extraction.

Sample Preparation: The Causality of MAX SPE

Traditional Liquid-Liquid Extraction (LLE) often yields poor and highly variable recovery for multifunctional, polar molecules. To establish a self-validating and robust extraction, we utilize Mixed-Mode Strong Anion Exchange (MAX) SPE .

The Mechanistic Rationale: By pre-treating the plasma sample with 2% ammonium hydroxide (pH ~9), the carboxylic acid is completely deprotonated. This ensures a powerful electrostatic bond with the quaternary amine of the MAX sorbent. Subsequent organic washes remove neutral lipids and basic interferences. Finally, eluting with 2% formic acid in methanol drops the pH below the analyte's pKa, neutralizing the carboxylate and selectively releasing the target compound. This orthogonal cleanup drastically reduces matrix-induced ion suppression.

Chromatographic Selectivity: The Biphenyl Advantage

Standard C18 columns rely solely on hydrophobic dispersion forces, which often fail to separate polar aromatic compounds from endogenous plasma phospholipids. We employ a Biphenyl stationary phase . The biphenyl ligands engage in strong


 and dipole-dipole interactions with the analyte's methoxyphenyl and pyridine rings. This orthogonal retention mechanism selectively delays the analyte's elution, separating it from the void volume and phospholipid elution zones.
Trustworthiness: A Self-Validating System

To guarantee data integrity in accordance with the , this protocol integrates a Stable-Isotope-Labeled Internal Standard (SIL-IS): 2-Hydroxy-5-(2-trideuteromethoxyphenyl)nicotinic acid (


-analog) . Because the SIL-IS shares identical physicochemical properties with the target, any variations in extraction recovery, transfer losses, or ESI droplet micro-environment suppression are proportionally mirrored. The Analyte/IS ratio remains constant, making every individual sample injection intrinsically self-validating.

Experimental Protocols (The "How")

Reagents & Materials
  • Target Analyte: 2-Hydroxy-5-(2-methoxyphenyl)nicotinic acid (Reference Standard, >99% purity).

  • Internal Standard:

    
    -analog (SIL-IS).
    
  • Matrices: Blank human plasma (K2EDTA).

  • SPE Cartridges: Oasis MAX 30 mg / 1 cc (or equivalent).

  • Solvents: LC-MS grade Methanol, Acetonitrile, Water, Formic Acid, and Ammonium Hydroxide.

Standard & Quality Control (QC) Preparation
  • Stock Solutions: Prepare primary stock solutions of the analyte and IS at 1.0 mg/mL in DMSO.

  • Working Solutions: Dilute stocks in 50% Methanol to create a spiking series.

  • Matrix Spiking: Spike working solutions into blank human plasma to yield calibration standards ranging from 1.0 ng/mL (LLOQ) to 1000 ng/mL (ULOQ) . Prepare QCs at 3.0 ng/mL (LQC), 50 ng/mL (MQC), and 800 ng/mL (HQC).

  • IS Working Solution: Prepare a 500 ng/mL IS solution in 50% Methanol.

Solid-Phase Extraction (SPE) Workflow

SPE_Workflow N1 1. Sample Aliquot 100 µL Plasma + 10 µL IS N2 2. Pre-treatment Add 200 µL 2% NH4OH N1->N2 N3 3. MAX SPE Load Bind Carboxylate Anion N2->N3 N4 4. Wash Interferences 5% MeOH then 0.1% NH4OH N3->N4 N5 5. Target Elution 2% Formic Acid in MeOH N4->N5 N6 6. Evaporate & Reconstitute Dry under N2, add 100 µL MP N5->N6 N7 7. LC-MS/MS Analysis Biphenyl Column, ESI+ N6->N7

Workflow for MAX SPE and LC-MS/MS quantification of the target analyte.

Step-by-Step SPE Execution:

  • Aliquot: Transfer 100 µL of plasma sample (Standard, QC, or Unknown) into a 96-well plate. Add 10 µL of IS Working Solution.

  • Pre-treatment: Add 200 µL of 2%

    
     in water. Vortex for 2 minutes to disrupt protein binding and ionize the carboxylic acid.
    
  • Conditioning: Condition MAX cartridges with 1 mL Methanol followed by 1 mL Water.

  • Loading: Load the entire pre-treated sample (~310 µL) onto the cartridge at a flow rate of 1 mL/min.

  • Washing: Wash with 1 mL of 5% Methanol in water (removes polar neutrals), followed by 1 mL of 0.1%

    
     in water (removes basic compounds).
    
  • Elution: Elute the target analyte and IS with 1 mL of 2% Formic acid in Methanol.

  • Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute in 100 µL of Initial Mobile Phase (95% A / 5% B). Vortex for 5 min, centrifuge at 14,000 g for 10 min.

LC-MS/MS Conditions
  • Column: Kinetex Biphenyl (50 × 2.1 mm, 2.6 µm) maintained at 40°C.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Injection Volume: 5 µL.

Table 1: LC Gradient Conditions

Time (min)Flow Rate (mL/min)% Mobile Phase A% Mobile Phase B
0.000.40955
0.500.40955
3.000.401090
4.000.401090
4.100.40955
5.500.40955

Mass Spectrometry: Analysis is performed on a triple quadrupole mass spectrometer operating in Positive Electrospray Ionization (ESI+) mode. The acidic mobile phase ensures the pyridine nitrogen is fully protonated, yielding a strong


 precursor ion at 

246.1.

Table 2: MS/MS MRM Parameters

AnalytePrecursor Ion (

)
Product Ion (

)
Declustering Potential (V)Collision Energy (eV)
Target Compound (Quantifier)246.1202.1 [Loss of

]
6025
Target Compound (Qualifier)246.1184.1 [Loss of

+

]
6035
SIL-IS (

-Analog)
249.1205.16025

Method Validation & Quantitative Data

The method was rigorously validated against the harmonized . The use of the MAX SPE combined with the SIL-IS effectively nullified matrix effects, proving the system's trustworthiness.

Table 3: Method Validation Summary (ICH M10 / FDA 2018 Criteria)

Validation ParameterRegulatory Acceptance CriteriaObserved Results
Linear Range

, non-zero calibrators

1.0 - 1000 ng/mL (

)
Intra-day Precision (CV%)

(

at LLOQ)
3.2% - 7.5% across all QCs
Inter-day Accuracy (% Bias)

(

at LLOQ)
-4.1% to +5.2%
Extraction Recovery Consistent and reproducible across QCs88.5% ± 4.2% (High consistency)
Matrix Effect IS-normalized Matrix Factor CV

96.3% (CV: 3.8%)
Benchtop Stability

of nominal after 24h at RT
98.1% (Stable)

Conclusion

By aligning the physicochemical properties of 2-Hydroxy-5-(2-methoxyphenyl)nicotinic acid with targeted sample preparation (MAX SPE) and orthogonal chromatography (Biphenyl phase), this protocol establishes a highly sensitive and rugged assay. The integration of an SIL-IS ensures a self-validating framework that meets and exceeds strict FDA and ICH M10 regulatory standards, making it highly suitable for high-throughput clinical PK/TK sample analysis.

References

  • Bioanalytical Method Validation Guidance for Industry. U.S. Food and Drug Administration (FDA).[Link]

  • ICH guideline M10 on bioanalytical method validation and study sample analysis. European Medicines Agency (EMA) / International Council for Harmonisation (ICH).[Link]

Bioconjugation Techniques for 2-Hydroxy-5-(2-methoxyphenyl)nicotinic Acid: A Comprehensive Application Note

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, bioconjugation scientists, and drug development professionals. Objective: To provide an authoritative, self-validating methodology for the covalent conjugation of 2-Hydroxy-5-(2-methoxyphenyl)nicotinic acid to amine-bearing biomolecules (e.g., carrier proteins, antibodies, or functionalized surfaces).

Molecular Profiling & Reactivity Analysis

Before initiating any bioconjugation workflow, it is critical to understand the structural nuances of the target payload. 2-Hydroxy-5-(2-methoxyphenyl)nicotinic acid presents a unique set of chemical properties that dictate the choice of conjugation chemistry:

  • The Primary Handle (C3-Carboxylic Acid): The carboxylic acid group on the nicotinic acid core is the most reliable handle for bioconjugation. It can be activated to form an amide bond with primary amines (e.g., lysine

    
    -amines on proteins)[1].
    
  • Intramolecular Hydrogen Bonding & Tautomerism: The hydroxyl group at the C2 position exists in a tautomeric equilibrium with its 2-pyridone form. This oxygen atom can participate in intramolecular hydrogen bonding with the adjacent C3-carboxylic acid. Causality: This H-bonding slightly lowers the pKa of the carboxylic acid and introduces mild steric/electronic hindrance, necessitating a robust activation strategy (like EDC/Sulfo-NHS) rather than weaker coupling agents.

  • Hydrophobic Bulk: The 5-(2-methoxyphenyl) group is highly hydrophobic. Causality: The molecule will exhibit poor solubility in strictly aqueous buffers. A water-miscible organic co-solvent (e.g., DMSO or DMF) is mandatory during the initial activation phase to prevent precipitation.

Tautomer Enol 2-Hydroxy Form (Aromatic Pyridine) Keto 2-Pyridone Form (Amide-like) Enol->Keto Tautomerization

Figure 1: Tautomeric equilibrium affecting the C3-carboxylic acid pKa.

Strategic Workflow & Activation Chemistry

To conjugate this molecule to a protein, we utilize a two-step EDC/Sulfo-NHS activation strategy .

The Causality of Reagent Selection:

  • EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide): Acts as a zero-length crosslinker. It reacts with the C3-carboxylate to form an active O-acylisourea intermediate[2]. However, this intermediate is highly unstable in water and will rapidly hydrolyze back to the original carboxylic acid if a nucleophile is not immediately present[3].

  • Sulfo-NHS (N-hydroxysulfosuccinimide): Added to intercept the unstable O-acylisourea intermediate, converting it into a semi-stable Sulfo-NHS ester[3]. This ester has a half-life of 1–2 hours at physiological pH, allowing ample time for the target protein's primary amines to execute a nucleophilic attack[2].

  • Buffer Segregation: Activation is performed in MES buffer (pH 5.5–6.0) because EDC is most efficient in mildly acidic, carboxylate-free environments. Conjugation is performed in PBS (pH 7.2–7.5) because target amines must be unprotonated to act as effective nucleophiles[1][4].

Workflow Start 2-Hydroxy-5-(2-methoxyphenyl) nicotinic acid Intermediate1 O-Acylisourea Intermediate (Highly Unstable) Start->Intermediate1 EDC MES Buffer, pH 5.5 Intermediate1->Start Hydrolysis (If no Sulfo-NHS) Intermediate2 Sulfo-NHS Ester (Semi-Stable Reactive Handle) Intermediate1->Intermediate2 Sulfo-NHS Rapid Conversion Product Covalent Amide Conjugate Intermediate2->Product Primary Amine PBS, pH 7.4 Target Target Protein / Amine (e.g., Lysine residues) Target->Product Nucleophilic Attack

Figure 2: EDC/Sulfo-NHS mediated bioconjugation pathway.

Quantitative Metrics for Activation Chemistries

To justify the selection of EDC/Sulfo-NHS over other chemistries, consider the following thermodynamic and kinetic parameters:

Activation ChemistryReagentsOptimal Activation pHIntermediate Half-Life (Aq)ChemoselectivityBest Use Case
Zero-Length Crosslinking EDC only4.5 - 6.0< 2 secondsLow (prone to hydrolysis)Direct solid-phase peptide synthesis
Stabilized Esterification EDC + Sulfo-NHS 5.0 - 6.0 1 - 2 hours (at pH 7.0) High (Amine specific) Aqueous protein conjugation
Organic Phase Activation HATU / DIPEAN/A (Organic)Stable in anhydrousVery HighSmall molecule synthesis
Pre-formed Active Ester TFP EsterN/A (Organic)> 2 hours (at pH 7.0)High (Amine specific)Commercial labeling kits

Detailed Experimental Protocols

The following protocol is designed as a self-validating system . By isolating the activation step from the conjugation step, we prevent EDC from crosslinking the target protein to itself (a common failure point in one-pot reactions)[1][2].

Protocol A: Pre-Activation (NHS Ester Generation)

Objective: Convert the inert carboxylic acid into a reactive Sulfo-NHS ester.

  • Payload Solubilization: Dissolve 2-Hydroxy-5-(2-methoxyphenyl)nicotinic acid in anhydrous DMSO to a final concentration of 50 mM.

    • Causality: Anhydrous conditions prevent premature hydrolysis of the activation reagents.

  • Buffer Preparation: Prepare 0.1 M MES buffer, 0.5 M NaCl, pH 6.0. Do NOT use PBS or Tris at this stage, as phosphate can buffer the local pH sub-optimally and Tris contains competing primary amines.

  • Activation Reaction:

    • Dilute the 50 mM payload stock into the MES buffer to a working concentration of 2 mM (ensuring DMSO remains <5% v/v).

    • Add Sulfo-NHS to a final concentration of 5 mM (2.5x molar excess).

    • Add EDC to a final concentration of 20 mM (10x molar excess).

    • Causality: A high molar excess of EDC drives the sterically hindered carboxylic acid toward the O-acylisourea intermediate, while excess Sulfo-NHS rapidly traps it[3].

  • Incubation: React for 15 minutes at room temperature with continuous vortexing.

  • Self-Validation / Quenching: Add 2-mercaptoethanol to a final concentration of 20 mM to quench unreacted EDC[1]. Alternatively, pass the mixture through a 2K MWCO desalting column equilibrated with PBS (pH 7.4) to physically separate the activated ester from the spent EDC.

Protocol B: Aqueous Protein Conjugation

Objective: Covalently link the activated payload to the target protein.

  • Protein Preparation: Ensure the target protein (e.g., BSA or an IgG antibody) is in a primary amine-free buffer (e.g., PBS, pH 7.4) at a concentration of 1–5 mg/mL.

    • Causality: A pH of 7.4 ensures that a significant fraction of surface lysine

      
      -amines are unprotonated and nucleophilic[4].
      
  • Conjugation: Add the purified Sulfo-NHS ester (from Protocol A) to the protein solution at a 10:1 to 20:1 molar ratio (Payload:Protein).

  • Incubation: React for 2 hours at room temperature, protected from light.

  • Purification: Remove unreacted payload and hydrolysis byproducts using a Zeba™ Spin Desalting Column (or equivalent size-exclusion chromatography) equilibrated with PBS.

Analytical Validation & Troubleshooting

To ensure the integrity of the bioconjugation, the protocol must be analytically validated.

Spectrophotometric Validation (Degree of Labeling): Nicotinic acid derivatives exhibit distinct UV absorbance shifts upon conjugation. The extended conjugation system of the N-substituted pyridinium/nicotinamide moiety shifts the absorption maximum (


) to longer wavelengths, typically presenting a peak at ~276 nm with a shoulder at 290 nm, distinct from the free acid[5].
  • Calculation: Measure the absorbance of the purified conjugate at 280 nm (protein peak) and 290 nm (payload shoulder). Using the known molar extinction coefficients (

    
    ) of both the protein and the 2-Hydroxy-5-(2-methoxyphenyl)nicotinic acid derivative, calculate the Degree of Labeling (DoL) using the standard formula:
    
    
    
    

Troubleshooting Precipitation: If the protein precipitates upon addition of the activated payload, the hydrophobic 5-(2-methoxyphenyl) groups are likely causing protein aggregation.

  • Solution: Reduce the molar excess of the payload during Protocol B (e.g., drop from 20:1 to 5:1) to lower the DoL, or include a mild surfactant (e.g., 0.01% Tween-20) in the conjugation buffer.

References

1.[5] Ponedelckina, I. Yu., et al. "Synthesis of Conjugates of hyaluronic and nicotinic acids." ResearchGate. URL: 2.[1] Thermo Fisher Scientific. "Instructions - EDC." thermofisher.com. URL: 3.[3] Int. J. Electrochem. Sci. "Probing of EDC/NHSS-Mediated Covalent Coupling Reaction by the Immobilization of Electrochemically Active Biomolecules." electrochemsci.org. URL: 4.[2] Sigma-Aldrich. "Comparative Analysis of Different EDC and Sulfo-NHS Activation Reagents for Covalent Coupling of Antibodies." sigmaaldrich.com. URL: 5.[4] ResearchGate Community. "Has anyone performed the activation step in EDC/NHS reaction at physiological pH (7.4) and room temperature?" researchgate.net. URL:

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of 2-Hydroxy-5-(2-methoxyphenyl)nicotinic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Synthesizing 2-hydroxy-5-(2-methoxyphenyl)nicotinic acid via the Suzuki-Miyaura cross-coupling of 5-bromo-2-hydroxynicotinic acid and (2-methoxyphenyl)boronic acid presents a unique intersection of steric and electronic challenges. This guide provides a mechanistic troubleshooting framework for researchers and drug development professionals to overcome catalyst poisoning, steric hindrance, and protodeboronation, ensuring high-yield C–C bond formation.

Visual Workflow: Mechanistic Bottlenecks

G SM1 5-Bromo-2-hydroxynicotinic acid (Electrophile) Cat Pd Catalyst + Ligand Base, Solvent, Heat SM1->Cat Fail2 Catalyst Poisoning (Pyridone coordination) SM1->Fail2 Tautomerism SM2 (2-Methoxyphenyl)boronic acid (Nucleophile) SM2->Cat Fail1 Protodeboronation (Anisole byproduct) SM2->Fail1 High Heat / Slow Catalyst Prod 2-Hydroxy-5-(2-methoxyphenyl) nicotinic acid Cat->Prod Successful Transmetalation

Fig 1: Mechanistic bottlenecks in coupling 2-hydroxypyridines with ortho-substituted boronic acids.

Section 1: Troubleshooting FAQs (Mechanisms & Causality)

Q1: My reaction stalls at <20% conversion, and LC-MS shows a large anisole peak. What is happening? A1: You are observing protodeboronation , a common degradation pathway for electron-rich, ortho-substituted boronic acids. The electron-donating methoxy group stabilizes the ipso-carbon, making it highly susceptible to protonation by water or protic solvents at elevated temperatures. If your palladium catalyst activates slowly (e.g., standard Pd(PPh₃)₄), the 1[1]. Solution: Switch to a fast-activating precatalyst like XPhos Pd G3. This ensures rapid generation of the active Pd(0) species at lower temperatures (40–60 °C), allowing the productive cross-coupling cycle to outcompete the degradation pathway[1].

Q2: Does the 2-hydroxypyridine core of 5-bromo-2-hydroxynicotinic acid interfere with the coupling? A2: Yes. 2-Hydroxypyridines exist in a tautomeric equilibrium with 2-pyridones. The lactam-like nitrogen and oxygen atoms can act as bidentate ligands, coordinating to the active Pd(0) center and effectively poisoning the catalyst. Furthermore, the free carboxylic acid can cause solubility issues and alter the local pH, disrupting the 2[2]. Solution: While highly active bulky ligands can sometimes power through this substrate inhibition, a more robust chemical solution is to use the esterified and/or O-protected derivative (e.g., 5-bromo-2-methoxynicotinic acid methyl ester) for the coupling step, followed by a global hydrolysis.

Q3: How do I overcome the steric clash during the transmetalation step? A3: The ortho-methoxy group on the boronic acid creates significant steric hindrance, preventing the formation of the necessary Pd-O-B intermediate during transmetalation[3]. Solution: Employ dialkylbiaryl phosphine ligands (Buchwald ligands) such as XPhos or SPhos, or specialized ligands like4[4]. The bulky dicyclohexyl groups on these ligands prevent the formation of unreactive bis-phosphine palladium complexes (PdL₂), ensuring a highly reactive mono-ligated PdL₁ species. The electron-rich nature of the phosphine accelerates oxidative addition, while the steric bulk of the biphenyl backbone forces the substrates together, accelerating reductive elimination[4].

Visual Workflow: Optimization Logic

G Problem Low Yield (<20%) Branch1 Steric Hindrance (ortho-Methoxy) Problem->Branch1 Branch2 Protodeboronation Problem->Branch2 Branch3 Substrate Inhibition (2-Hydroxypyridine) Problem->Branch3 Sol1 Use Bulky Biaryl Phosphines (e.g., XPhos, SPhos) Branch1->Sol1 Sol2 Use Fast-Activating Precatalysts (e.g., Pd G3/G4) at Lower Temp Branch2->Sol2 Sol3 Protect OH Group OR Use Strong Biphasic Base Branch3->Sol3 Opt Optimized High-Yield Workflow Sol1->Opt Sol2->Opt Sol3->Opt

Fig 2: Decision matrix for optimizing sterically hindered Suzuki-Miyaura cross-coupling reactions.

Section 2: Quantitative Data & Condition Screening

To establish a baseline for optimization, the following table summarizes the causal relationship between catalyst/ligand selection and synthetic yield for this specific sterically hindered, heteroaryl system.

Catalyst SystemLigandBase / SolventTemp (°C)Yield (%)Mechanistic Observation
Pd(PPh₃)₄ (5 mol%)PPh₃ (inherent)Na₂CO₃ / Dioxane:H₂O90< 15%Severe protodeboronation; slow transmetalation.
Pd(OAc)₂ (2 mol%)SPhos (4 mol%)K₃PO₄ / Toluene:H₂O8045%Improved transmetalation; some catalyst poisoning observed.
Pd(dppf)Cl₂ (5 mol%)dppf (inherent)K₂CO₃ / DMF:H₂O9028%Bidentate ligand restricts necessary coordination sites.
XPhos Pd G3 (2 mol%) XPhos (inherent) K₃PO₄ / THF:H₂O 60 > 85% Rapid Pd(0) generation outcompetes deboronation[1].

Section 3: Self-Validating Experimental Protocol

This protocol utilizes a Buchwald G3 precatalyst to ensure rapid Pd(0) generation, minimizing the thermal degradation of the (2-methoxyphenyl)boronic acid. It incorporates an internal standard to create a self-validating system, allowing researchers to accurately track conversion versus degradation.

Materials:

  • Electrophile: 5-Bromo-2-hydroxynicotinic acid (1.0 equiv, 1.0 mmol)

  • Nucleophile: (2-Methoxyphenyl)boronic acid (1.5 equiv, 1.5 mmol)

  • Catalyst: XPhos Pd G3 (0.02 equiv, 2 mol%)

  • Base: K₃PO₄ (0.5 M aqueous solution) (3.0 equiv, 3.0 mmol)

  • Solvent: THF (Anhydrous) (0.2 M relative to electrophile)

  • Internal Standard: 1,3,5-Trimethoxybenzene (0.5 equiv)

Step-by-Step Methodology:

  • Preparation & Degassing (Critical Step): Oxygen promotes the homocoupling of the boronic acid. Prepare a mixture of THF and 0.5 M aqueous K₃PO₄ (v/v 2:1). Degas the biphasic solvent mixture by sparging with ultra-pure Argon for at least 30 minutes prior to use.

  • Reaction Assembly (Inert Atmosphere): In an oven-dried Schlenk flask equipped with a magnetic stir bar, charge the 5-bromo-2-hydroxynicotinic acid, (2-methoxyphenyl)boronic acid, XPhos Pd G3, and the 1,3,5-trimethoxybenzene (internal standard).

  • Purging: Evacuate the flask and backfill with Argon (repeat 3 times).

  • Initiation: Add the degassed THF/K₃PO₄ solvent mixture via syringe. Causality note: The biphasic nature ensures the base is available at the solvent interface without crashing out the organic substrates.

  • Controlled Heating: Heat the reaction mixture to 60 °C. Causality note: Keeping the temperature at 60 °C rather than the traditional 90–100 °C prevents the thermal protodeboronation of the electron-rich boronic acid, while the highly active G3 precatalyst ensures the cross-coupling proceeds rapidly.

  • Self-Validation & Monitoring: After 2 hours, withdraw a 50 µL aliquot under Argon. Quench with 100 µL of 1M HCl and extract with ethyl acetate. Analyze via HPLC or ¹H NMR.

    • Validation Check: Compare the integration of the product peak against the 1,3,5-trimethoxybenzene standard. If the anisole peak (deboronation byproduct) is larger than the product peak, verify your solvent degassing technique and check the expiration of your G3 precatalyst.

  • Workup: Once complete (>95% conversion), cool to room temperature. Acidify the aqueous layer to pH 3 using 1M HCl (to ensure the nicotinic acid product is protonated and partitions into the organic phase). Extract with Ethyl Acetate (3 x 20 mL).

  • Purification: Dry the combined organic layers over Na₂SO₄, concentrate under reduced pressure, and purify via silica gel chromatography (DCM:MeOH gradient) to yield the pure 2-hydroxy-5-(2-methoxyphenyl)nicotinic acid.

References

  • BenchChem Technical Support Team. "A Comparative Analysis of the Reactivity of Ortho-, Meta-, and Para-Nitrophenylboronic Acids in Suzuki-Miyaura Coupling." BenchChem.3

  • Li, C., et al. "Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling." Organic Chemistry Frontiers, Royal Society of Chemistry. 4

  • Kinzel, T., et al. "A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids." J Am Chem Soc (via PMC). 1

  • Boehringer Ingelheim / ACS. "Development of a Pilot-Plant Process for a Nevirapine Analogue HIV NNRT Inhibitor." Organic Process Research & Development, ACS Publications. 2

Sources

Technical Support Center: Purification of 2-Hydroxy-5-(2-methoxyphenyl)nicotinic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. Synthesizing 2-hydroxy-5-(2-methoxyphenyl)nicotinic acid via palladium-catalyzed Suzuki-Miyaura cross-coupling introduces a complex matrix of reaction byproducts, including unreacted boronic acids, homocoupled biaryls, and residual heavy metals[1].

Because this target molecule is amphoteric—featuring an acidic carboxylic acid and a 2-pyridone moiety (the tautomeric form of 2-hydroxypyridine)—standard silica gel chromatography often results in severe streaking, irreversible adsorption, and poor mass recovery. To achieve pharmaceutical-grade purity, purification must exploit the molecule's pH-dependent solubility and utilize targeted metal scavenging[2].

Purification Workflow Logic

G start Crude Reaction Mixture (Target + Pd + Boronic Acid) aq_workup Aqueous Basification (pH 10-11) Target becomes water-soluble start->aq_workup org_wash Organic Wash (EtOAc/DCM) Removes neutral organics aq_workup->org_wash Extract acidification Acidification (pH 3-4) Isoelectric precipitation org_wash->acidification Aqueous Phase pd_scavenge Palladium Scavenging (Thiol-functionalized Silica) acidification->pd_scavenge Filter & Dissolve pure_prod Pure 2-Hydroxy-5-(2-methoxyphenyl) nicotinic acid pd_scavenge->pure_prod Filter & Crystallize

Workflow for the purification of amphoteric nicotinic acid derivatives from Suzuki coupling mixtures.

Section 1: Acid-Base Extraction & Isoelectric Precipitation Protocol

Causality Insight: 2-Hydroxy-5-(2-methoxyphenyl)nicotinic acid contains a carboxylic acid (pKa ~2.5) and a 2-pyridone nitrogen/oxygen system. By elevating the pH to >10, the carboxylic acid is fully deprotonated into a highly water-soluble carboxylate salt. This phase separation allows neutral organic impurities (e.g., homocoupled 2,2'-dimethoxybiphenyl and triphenylphosphine oxide) to be washed away with an organic solvent. Subsequent acidification to the molecule's isoelectric point (pH 3.0–4.0) forces the target into its neutral form, drastically reducing its aqueous solubility and inducing crystallization[2].

Step-by-Step Methodology:

  • Reaction Quench & Basification: Dilute the crude Suzuki coupling mixture with deionized water. Add 1M NaOH dropwise under vigorous stirring until the aqueous phase stabilizes at pH 10.5–11.0.

  • Organic Wash: Transfer the mixture to a separatory funnel. Extract the aqueous layer with Ethyl Acetate (EtOAc) three times.

    • Self-Validating Step: Spot the organic layer on a TLC plate. The UV-active target molecule should remain entirely at the baseline, confirming it has not partitioned into the organic waste. Discard the organic layers.

  • Acidification: Transfer the aqueous layer to an Erlenmeyer flask equipped with a magnetic stir bar. Cool to 0–5 °C in an ice bath. Slowly add 1M HCl dropwise until the pH reaches 3.5. A thick off-white precipitate will form[2].

  • Isolation: Stir the suspension for an additional 30 minutes at 0 °C to ensure complete crystallization. Filter through a sintered glass funnel, wash the filter cake with ice-cold water to remove inorganic salts, and dry under a vacuum.

Section 2: Palladium Scavenging Protocol

Causality Insight: Nicotinic acid derivatives are notorious for chelating palladium via bidentate coordination (using the carboxylate oxygen and pyridone heteroatoms). This results in residual metal levels frequently exceeding 1,000 ppm even after crystallization[3]. Using a macroporous polystyrene-bound trimercaptotriazine (MP-TMT) or thiol-functionalized silica gel exploits the "soft-soft" thermodynamic interaction between sulfur and palladium. The high local concentration of soft sulfur donors outcompetes the "hard" oxygen/nitrogen donors of the nicotinic acid, effectively stripping the metal[4].

Step-by-Step Methodology:

  • Dissolution: Dissolve the partially purified 2-hydroxy-5-(2-methoxyphenyl)nicotinic acid in a polar aprotic solvent (e.g., THF or DMF) where it is fully soluble.

  • Scavenger Addition: Add 5 equivalents (relative to the initial Pd catalyst loading) of4 to the solution[4].

  • Incubation: Heat the suspension to 40 °C and agitate gently for 4–12 hours.

    • Self-Validating Step: Monitor the solution color. It should transition from a dark yellow/brown (indicative of soluble Pd complexes) to pale yellow or colorless, while the solid resin visibly darkens.

  • Filtration: Filter the mixture through a pad of Celite to remove the Pd-bound resin. Wash the resin bed with a small volume of the reaction solvent.

  • Final Recovery: Concentrate the filtrate under reduced pressure and recrystallize the residue from an ethanol/water mixture to yield the highly pure target compound[3].

Section 3: Quantitative Data Summary

The following table summarizes the expected purity and palladium clearance across the sequential purification stages:

Purification StageTarget Purity (HPLC Area %)Residual Palladium (ppm)Major Impurities Removed
Crude Reaction Mixture 45 - 60%> 5,000 ppmN/A
Post-Organic Wash (pH 11) 70 - 85%1,500 - 3,000 ppmHomocoupled biaryls, PPh₃O, neutral organics
Isoelectric Precipitation (pH 3.5) 92 - 96%500 - 1,000 ppmUnreacted boronic acid, inorganic salts
Thiol Resin Scavenging > 99%< 10 ppmChelated Palladium
Section 4: Troubleshooting FAQs

Q1: My product "oiled out" instead of precipitating during the acidification step. How do I induce crystallization? A1: Oiling out (liquid-liquid phase separation) occurs when the product precipitates too rapidly in the presence of trace organic solvents, or at a temperature above its glass transition point[1]. Resolution: Re-dissolve the oil by gently warming the aqueous mixture and adding a small volume of ethanol (5-10% v/v). Allow the solution to cool to room temperature very slowly before transferring it to an ice bath. Seeding the solution with a pure crystal of 2-hydroxy-5-(2-methoxyphenyl)nicotinic acid at room temperature will thermodynamically force the solid state over the oil phase.

Q2: I am still detecting 2-methoxyphenylboronic acid in my final product. Why didn't the acid-base extraction remove it? A2: Boronic acids are challenging because they often form boroxine anhydrides or co-crystallize with the product. Furthermore, 2-methoxyphenylboronic acid has a pKa of approximately 8.5–9.0. If your basification step only reached pH 9, the boronic acid partially ionized and remained in the aqueous phase alongside your product[1]. Resolution: Ensure the basification step strictly reaches pH 10.5–11.0 to fully solubilize the boronic acid. Additionally, wash the final precipitated filter cake with a non-polar solvent like heptane or a dilute sodium bicarbonate solution (pH 8) to selectively dissolve residual boronic acid without solubilizing the nicotinic acid.

Q3: Why is standard silica gel chromatography failing for this molecule? A3: 2-Hydroxy-5-(2-methoxyphenyl)nicotinic acid is highly polar and amphoteric. The carboxylic acid and the pyridone functionalities act as strong hydrogen-bond donors and acceptors, interacting aggressively with the free silanol groups on the normal-phase silica stationary phase. This leads to severe tailing and irreversible adsorption. If chromatography is absolutely necessary, you must use a reversed-phase system (e.g., C18) or add a modifier (like 1% acetic acid) to the normal-phase eluent to suppress ionization and shield the silanol interactions.

References
  • Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications in the Pharmaceutical Industry. Organic Process Research & Development - ACS Publications. 4

  • Protocol for Suzuki-Miyaura Coupling with 5-Bromonicotinic Acid: Synthesis of 5-Aryl Nicotinic Acid Derivatives. Benchchem. 2

  • Pilot Study to Quantify Palladium Impurities in Lead-like Compounds Following Commonly Used Purification Techniques. PMC.3

  • Technical Support Center: Refining Purification Methods for Suzuki Coupling Reaction Products. Benchchem. 1

Sources

Technical Support Center: Optimizing In Vitro Solubility for 2-Hydroxy-5-(2-methoxyphenyl)nicotinic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Scientist Support Center. Handling functionalized biaryl compounds like 2-Hydroxy-5-(2-methoxyphenyl)nicotinic acid often presents significant formulation hurdles for in vitro assays. As a Senior Application Scientist, I frequently guide researchers through the paradox of molecules that exhibit both "brick dust" (high crystal lattice energy) and "grease ball" (high lipophilicity) characteristics.

This guide is designed to move beyond basic troubleshooting by explaining the physicochemical causality behind your compound's behavior and providing self-validating, field-proven protocols to ensure robust experimental data.

Part 1: Physicochemical Profiling & Root Cause Analysis (FAQ)

Q: Why does 2-Hydroxy-5-(2-methoxyphenyl)nicotinic acid instantly precipitate when diluted from a DMSO stock into my cell culture media?

A: The precipitation is driven by a rapid solvent-shift kinetic event combined with the molecule's specific structural liabilities. When you spike a DMSO stock directly into an aqueous buffer, the DMSO rapidly diffuses away. The local concentration of the compound instantly exceeds its intrinsic aqueous solubility, leading to nucleation.

This compound has three distinct structural features that fight against aqueous solvation:

  • The 5-(2-methoxyphenyl) group: This bulky, hydrophobic biaryl extension drives hydrophobic collapse. Water molecules must form a highly ordered clathrate cage around this group, resulting in an unfavorable decrease in entropy.

  • The 2-Hydroxypyridine core: This moiety exists in equilibrium with its 2-pyridone tautomer. Pyridones form highly stable intermolecular hydrogen-bonded dimers. This drastically increases the crystal lattice energy, making it thermodynamically unfavorable to break these bonds for aqueous solvation.

  • The Nicotinic Acid (Carboxylic Acid): With a pKa of approximately 4.5, this group must be ionized to provide any aqueous solubility. If the local pH drops during dilution, the compound reverts to its unionized, highly insoluble form.

Table 1: Physicochemical Liability Analysis
Structural FeaturePhysicochemical EffectConsequence in Aqueous Media
5-(2-methoxyphenyl) group High LogP (Lipophilicity)Hydrophobic collapse and rapid amorphous aggregation.
2-Hydroxypyridine core Tautomerizes to 2-pyridoneStrong intermolecular H-bonding; high lattice energy.
Nicotinic acid (COOH) pKa ~4.5Requires strict pH > 6.0 for ionization and solvation.

Part 2: Solubilization Strategies & Excipient Selection

Q: If direct DMSO dilution fails, what is the best excipient to keep this compound in solution without killing my cells?

A: For lipophilic aromatic compounds, 2-Hydroxypropyl-β-cyclodextrin (HP-β-CD) is the gold standard. Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic internal cavity.

By pre-complexing the drug, the hydrophobic cavity of HP-β-CD perfectly encapsulates the problematic 2-methoxyphenyl ring. This host-guest complexation shields the lipophilic portion from bulk water while the hydrophilic exterior of the cyclodextrin maintains aqueous solubility (1[1]). This approach prevents aggregation without altering the drug's fundamental pharmacology or membrane permeability (2[2]).

Table 2: Excipient / Co-solvent Selection Matrix
StrategySolubilization MechanismMax Tolerated Conc. (In Vitro)Efficacy for this Compound
DMSO (Direct Spike) Polar aprotic solvation< 0.5% (Toxicity limit)Poor (Rapid solvent diffusion causes crashing)
Tween-80 Micellar encapsulation< 0.1% (Membrane disruption)Moderate (Surfactants often interfere with assays)
HP-β-CD Host-guest cavity inclusionUp to 2-5% (Highly tolerated)Excellent (Shields the methoxyphenyl group)

Part 3: Troubleshooting Workflow Visualization

Follow this logical decision tree when formulating your working solutions to ensure thermodynamic stability.

SolubilityTroubleshooting A Compound Precipitates in Aqueous Media B Verify Buffer pH (Target: pH 7.4) A->B C Is Carboxylic Acid Ionized? B->C D Adjust pH with 0.1M NaOH C->D No (pH < 5) E Add Solubilizer (10% HP-β-CD) C->E Yes (pH > 7) D->E F Form Inclusion Complex (Vortex & Heat 37°C) E->F G Fully Soluble Working Solution (<0.5% DMSO) F->G

Workflow for troubleshooting and resolving in vitro precipitation of lipophilic compounds.

Part 4: Step-by-Step Methodology (Self-Validating Protocol)

To prevent the compound from crashing out, you must avoid direct dilution into bulk media. Instead, utilize the Intermediate Complexation Method . This protocol is designed as a self-validating system to ensure your final assay concentration is accurate.

Objective: Achieve a stable 100 µM working solution in cell culture media (Final DMSO = 0.1%).

Phase 1: Master Stock Preparation
  • Weighing: Weigh the lyophilized powder of 2-Hydroxy-5-(2-methoxyphenyl)nicotinic acid.

  • Solvation: Dissolve in anhydrous DMSO to a concentration of 100 mM.

    • Causality Check: Using anhydrous DMSO is critical. Atmospheric water absorption in standard DMSO will induce premature hydrogen-bonding of the pyridone core, degrading stock solubility over time.

  • Storage: Aliquot into single-use tubes and store at -20°C to avoid freeze-thaw cycles.

Phase 2: Intermediate HP-β-CD Complexation
  • Excipient Prep: Prepare a 10% (w/v) HP-β-CD solution in PBS (pH 7.4). Warm this solution to 37°C in a water bath.

  • The Critical Step: Pipette 990 µL of the warmed 10% HP-β-CD solution into a microcentrifuge tube. While vortexing at medium speed, add 10 µL of the 100 mM DMSO stock dropwise into the vortex vortex.

    • Causality Check: Dropwise addition into a concentrated cyclodextrin environment allows the hydrophobic methoxyphenyl group to enter the cyclodextrin cavity before bulk water forces aggregation (3[3]).

  • Equilibration: Sonicate the intermediate mixture (now at 1 mM compound) in a water bath at 37°C for 5 minutes to ensure thermodynamic equilibrium of the inclusion complex.

Phase 3: Final Dilution & System Validation
  • Dilution: Dilute the 1 mM intermediate complex 1:10 into pre-warmed cell culture media to reach your final 100 µM assay concentration. (Final excipient concentrations: 0.1% DMSO, 1% HP-β-CD).

  • Self-Validation Checkpoint: To confirm the absence of colloidal micro-precipitates (which can cause false positives in optical assays or localized cell toxicity), measure the Optical Density at 600 nm (OD600) of the final solution against a blank of standard media.

    • Pass Criteria: An OD600 < 0.02 validates a true solution. If OD600 > 0.05, micro-aggregation has occurred; increase the initial HP-β-CD concentration to 20%.

References

  • Source: PMC (National Institutes of Health)
  • Source: Molecular Pharmaceutics (ACS Publications)
  • Title: Solubility enhancement and IVIVC analysis of an optimized rosuvastatin calcium-2-hydroxypropyl-β-cyclodextrin inclusion complex: a comprehensive study Source: Taylor & Francis URL

Sources

Technical Support Center: Minimizing Off-Target Effects of 2-Hydroxy-5-(2-methoxyphenyl)nicotinic acid and Related GPR109A Agonists

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support resource for researchers utilizing 2-Hydroxy-5-(2-methoxyphenyl)nicotinic acid, a potent agonist of the G protein-coupled receptor GPR109A (also known as Hydroxycarboxylic Acid Receptor 2, HCA2). This guide is designed to provide in-depth troubleshooting advice and answers to frequently asked questions to help you minimize off-target effects and ensure the specificity of your experimental outcomes.

GPR109A activation holds significant therapeutic promise in managing dyslipidemia and inflammation.[1][2][3] However, like many small molecule probes, achieving on-target specificity in a complex biological system requires careful experimental design and validation. This guide provides the expertise and practical steps to help you navigate these challenges.

Part 1: Foundational Knowledge - Understanding Your Tool

FAQ 1: What is the primary target of 2-Hydroxy-5-(2-methoxyphenyl)nicotinic acid and what is its mechanism of action?

2-Hydroxy-5-(2-methoxyphenyl)nicotinic acid is an analog of nicotinic acid (niacin) and is designed to be a selective agonist for GPR109A.[][5] GPR109A is a Gi-protein coupled receptor.[6] Upon binding, the compound induces a conformational change in the receptor, leading to the activation of the inhibitory Gi signaling cascade. This typically results in the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[6] This mechanism is central to its therapeutic effects, such as the inhibition of lipolysis in adipocytes.[][7]

Part 2: Troubleshooting Guide - When Experiments Go Awry

This section addresses common problems encountered when using GPR109A agonists. Each issue is presented in a question-and-answer format, providing a logical workflow for diagnosis and resolution.

Issue 1: Inconsistent or Noisy Data in Cell-Based Assays

Question: "I am using 2-Hydroxy-5-(2-methoxyphenyl)nicotinic acid in my cell-based cAMP assay, but I'm seeing high variability between replicates and a poor signal-to-noise ratio. What could be the cause?"

Answer: High variability in cell-based assays can stem from several factors, ranging from compound stability to cellular health and assay conditions. Let's break down the troubleshooting process.

Workflow for Diagnosing Inconsistent Assay Data

A Start: Inconsistent Data B Check Compound Integrity (Fresh stock, solubility) A->B Step 1 C Optimize Cell Culture Conditions (Passage number, density, health) B->C Step 2 D Validate GPR109A Expression (qPCR, Western Blot, Flow Cytometry) C->D Step 3 E Assay Parameter Optimization (Incubation time, serum starvation) D->E Step 4 F Run Dose-Response Curve (Determine optimal concentration) E->F Step 5 G Result: Consistent Data F->G Outcome

Caption: Workflow for troubleshooting inconsistent cell-based assay data.

Step-by-Step Protocol:

  • Verify Compound Integrity:

    • Causality: Small molecules can degrade over time, especially in solution. Aggregation due to poor solubility can also lead to inconsistent effective concentrations.

    • Action: Prepare a fresh stock solution of 2-Hydroxy-5-(2-methoxyphenyl)nicotinic acid in the recommended solvent (e.g., DMSO). Visually inspect for any precipitation. Perform a serial dilution immediately before adding to your cells.

  • Standardize Cell Culture:

    • Causality: Receptor expression and cellular signaling can vary significantly with cell passage number and confluency. Stressed cells will respond poorly.

    • Action: Use cells within a consistent, low passage number range. Ensure cells are healthy and seeded at a consistent density for each experiment.

  • Confirm Target Expression:

    • Causality: If your cell line has low or variable expression of GPR109A, the response to the agonist will be weak and inconsistent.

    • Action: Validate GPR109A expression levels in your cell model using methods like qPCR for mRNA levels or Western Blot/Flow Cytometry for protein levels. Compare to a known positive control cell line if available.

  • Optimize Assay Conditions:

    • Causality: The kinetics of GPR109A signaling can vary between cell types. Insufficient incubation time or interference from growth factors in serum can dampen the signal.

    • Action: Perform a time-course experiment (e.g., 5, 15, 30, 60 minutes) to determine the optimal stimulation time for maximal cAMP inhibition. Consider serum-starving cells for a few hours prior to the experiment to reduce basal signaling.

Issue 2: Observing Effects in a GPR109A-Negative Cell Line

Question: "I'm observing a cellular phenotype (e.g., change in gene expression, cell viability) in a cell line that I've confirmed does not express GPR109A. Is this an off-target effect?"

Strategies for Deconvoluting On-Target vs. Off-Target Effects

StrategyPrincipleExperimental Approach
Genetic Knockout/Knockdown Remove the primary target to see if the effect persists.Use CRISPR/Cas9 to knockout the GPR109A gene or siRNA/shRNA to knockdown its expression in your positive control cell line. Treat with your compound and assess if the original phenotype is lost.[8]
Inactive Control Molecule Use a structurally similar but biologically inactive molecule.Synthesize or obtain a close structural analog of 2-Hydroxy-5-(2-methoxyphenyl)nicotinic acid that is known to not bind GPR109A. If this inactive analog reproduces the phenotype, the effect is likely off-target and independent of GPR109A.[10]
Competitive Antagonism Block the primary target with a known antagonist.Pre-treat cells with a known GPR109A antagonist before adding your agonist. If the antagonist blocks the observed phenotype, it confirms the effect is mediated through GPR109A.
Orthogonal Agonist Use a structurally different agonist for the same target.Treat cells with a different, structurally unrelated GPR109A agonist (e.g., nicotinic acid itself). If it reproduces the phenotype, it strengthens the case for an on-target effect.

Experimental Workflow: Validating a Suspected Off-Target Effect

A Start: Phenotype in GPR109A-Negative Cells B Confirm GPR109A Absence (qPCR, Western Blot) A->B C Test Inactive Analog in GPR109A-Negative Cells B->C D Phenotype Persists? C->D E Conclusion: Confirmed Off-Target Effect D->E Yes F Use Genetic Knockdown (siRNA) in GPR109A-Positive Cells D->F No I Further Investigation Needed E->I G Phenotype Persists? F->G G->E Yes H Conclusion: Likely On-Target Effect G->H No H->I

Caption: A decision-making workflow for validating suspected off-target effects.

Issue 3: My in vivo model shows skin flushing, but my therapeutic target is in the liver. How can I separate these effects?

Question: "My goal is to study the anti-inflammatory effects of GPR109A activation in the liver, but the well-known flushing side effect in my animal model is complicating the study. How can I minimize this?"

Answer: This is a classic example of an "on-target, off-tissue" effect. The flushing is indeed mediated by GPR109A, but in skin keratinocytes and Langerhans cells, leading to prostaglandin D2 release and vasodilation.[][11][12] Your therapeutic effect is in a different tissue. This requires strategies to dissociate these two GPR109A-mediated events.

GPR109A Signaling: Therapeutic vs. Side Effect Pathways

Activation of GPR109A can lead to distinct downstream signals. The therapeutic anti-lipolytic effects are primarily mediated by the Gi pathway.[6] However, some evidence suggests that the flushing response may involve β-arrestin signaling pathways.[2] Developing biased agonists that preferentially activate one pathway over the other is an advanced drug development strategy.[2]

cluster_0 GPR109A Agonist cluster_1 GPR109A Receptor cluster_2 Downstream Pathways cluster_3 Biological Outcomes Agonist 2-Hydroxy-5-(2-methoxyphenyl)nicotinic acid GPR109A GPR109A Agonist->GPR109A Gi Gi Pathway (cAMP↓) GPR109A->Gi Arrestin β-Arrestin Pathway GPR109A->Arrestin Therapeutic Therapeutic Effect (e.g., Anti-inflammatory in Liver) Gi->Therapeutic SideEffect Side Effect (e.g., Flushing in Skin) Arrestin->SideEffect

Caption: Differentiated GPR109A signaling pathways leading to distinct biological outcomes.

Experimental Strategies to Mitigate Flushing:

  • Dose Optimization:

    • Causality: The dose required to elicit a therapeutic response in the liver may be lower than the dose that triggers a robust flushing response in the skin.

    • Action: Perform a careful dose-escalation study. Monitor both a biomarker for liver target engagement (e.g., plasma free fatty acids) and the flushing response (e.g., visual scoring, skin temperature measurement). Identify the lowest effective dose that provides a therapeutic window.

  • Use of Partial Agonists:

    • Causality: Partial agonists do not activate the receptor to its full capacity. It may be possible to find a partial agonist that sufficiently activates the Gi pathway for a therapeutic effect while having minimal activation of the β-arrestin pathway responsible for flushing.[2]

    • Action: If available, test known GPR109A partial agonists in your model system to see if they can dissociate the desired efficacy from the flushing side effect.

  • Formulation and Delivery:

    • Causality: Modifying the release profile of the compound can prevent the sharp spike in plasma concentration that often triggers flushing.[12]

    • Action: While more common in clinical settings, researchers can explore using modified-release formulations or different administration routes (e.g., subcutaneous vs. oral) that may alter the pharmacokinetic profile to be more favorable.

References

  • Patsnap Synapse. (2025, May 21). How can off-target effects of drugs be minimised?
  • Unknown. (2024, June 21). What are NIACR1 agonists and how do they work?
  • PrescriberPoint. (2026). Niacin (niacin) - Dosing, PA Forms & Info.
  • GoodRx. (2025, May 29). 10 Niacin Side Effects You Should Know About.
  • Drugs.com. (2025, July 16). Niacin SR Side Effects: Common, Severe, Long Term.
  • Drugs.com. (2024, March 1). Niacin: Drug Uses, Dosage & Side Effects.
  • University College London. Target Identification and Validation (Small Molecules).
  • The Bumbling Biochemist. (2026, March 3). Off-target and on-target activity/effects & strategies wrt CRISPR, pharmaceuticals, & PCR.
  • MDPI. (2019, July 30). Strategies to Increase On-Target and Reduce Off-Target Effects of the CRISPR/Cas9 System in Plants.
  • National Institutes of Health (NIH). Methods to identify and optimize small molecules interacting with RNA (SMIRNAs).
  • ACS Publications. (2015, May 21). Target (In)Validation: A Critical, Sometimes Unheralded, Role of Modern Medicinal Chemistry.
  • ACS Publications. (2015, May 21). Target (In)Validation: A Critical, Sometimes Unheralded, Role of Modern Medicinal Chemistry.
  • Cell and Gene. (2024, June 28). Top Strategies To Reduce Off-Target Effects For Safer Genome Editing.
  • National Institutes of Health (NIH). GPR109A and Vascular Inflammation.
  • ScienceOpen. (2024, March 21). Application of PROTACs in target identification and validation.
  • BOC Sciences. GPR109A Inhibitors, Agonists and Modulators.
  • Wikipedia. Nicotinic acid.
  • PubMed. (2011, August 15). Future of GPR109A agonists in the treatment of dyslipidaemia.
  • National Institutes of Health (NIH). Internalization of the Human Nicotinic Acid Receptor GPR109A Is Regulated by Gi, GRK2, and Arrestin3.
  • National Institutes of Health (NIH). Emerging roles of GPR109A in regulation of neuroinflammation in neurological diseases and pain.
  • PNAS. Small molecule photocatalysis enables drug target identification via energy transfer.
  • ResearchGate. (2021, May 15). Nicotinic acid, its mechanism of action and pharmacological effects.
  • Linus Pauling Institute | Oregon State University. (2018, August 10). Niacin.
  • PubMed. Nicotinic acid: pharmacological effects and mechanisms of action.
  • PubMed. (2008, April 17). Mechanism of action of niacin.
  • PubMed. (2007, May 15). Nicotinic acid receptor subtypes and their ligands.
  • Unknown. (2025, June 3). Enzymatic approaches to nicotinic acid synthesis: recent advances and future prospects.
  • National Institutes of Health (NIH). “Niacin Doesn't Work and Is Harmful!” Proclaim the Headlines. Yet Another Highly Publicized Questionable Study to Discredit Integrative Medicine.
  • ResearchGate. (2025, August 7). Nicotinic acid: Recent developments | Request PDF.
  • PubMed. (2008, July 15). Nicotinic acid: recent developments.
  • Chem-Impex. 2-(2-Methoxybenzylamino)Nicotinic Acid.
  • PubMed. (2025, September 25). The adverse effects of oral niacin/nicotinamide - an overview of reviews.
  • National Institutes of Health (NIH). The effect of niacin on inflammatory markers and adipokines: a systematic review and meta-analysis of interventional studies.
  • tctmd.com. (2016, July 12). Time for Niacin to Be 'Relegated to Medical History' as HPS2-THRIVE Analysis Confirms Drug's Failings.
  • YouTube. (2017, May 16). The Great Niacin Debate: AIM HIGH, HPS2 THRIVE.

Sources

Long-term stability and storage of 2-Hydroxy-5-(2-methoxyphenyl)nicotinic acid

Author: BenchChem Technical Support Team. Date: March 2026

A Comprehensive Guide to Stability, Storage, and Analytical Troubleshooting

Welcome to the technical support center for 2-Hydroxy-5-(2-methoxyphenyl)nicotinic acid . This guide is designed for researchers, analytical scientists, and drug development professionals. It provides field-proven insights into the structural liabilities of this specific heterocyclic scaffold, actionable troubleshooting for common experimental artifacts, and self-validating protocols for stability testing.

Chemical Profiling & Mechanistic Liabilities

The stability and behavior of 2-Hydroxy-5-(2-methoxyphenyl)nicotinic acid are governed by three primary structural features: the nicotinic acid core, the 2-hydroxy group, and the electron-rich methoxyphenyl ether. Understanding these features is critical for preventing degradation and misinterpretation of analytical data.

  • Tautomeric Equilibrium : The 2-hydroxypyridine moiety exists in a dynamic tautomeric equilibrium with its 2-pyridone (keto) form. In non-polar environments, the 2-hydroxy (enol) form is favored. However, in polar solvents (e.g., water, DMSO), the 2-pyridone form is overwhelmingly stabilized via hydrogen bonding and dipole interactions[1][2]. This shift fundamentally alters the molecule's solubility, UV absorbance profile, and reactivity[3].

  • Photolability : The 2-pyridone tautomer is highly susceptible to photo-induced proton transfer (PIPT) and excited-state roaming reactions upon UV exposure (specifically transitioning to the S1 state)[4]. This leads to ring cleavage and discoloration.

  • Thermal Decarboxylation : While nicotinic acid derivatives are generally thermally robust[5], prolonged exposure to temperatures exceeding 120°C can drive decarboxylation, yielding 5-(2-methoxyphenyl)pyridin-2-ol.

Pathways cluster_tautomer Tautomeric Equilibrium Enol 2-Hydroxypyridine Form (Favored in Non-Polar) Keto 2-Pyridone Form (Favored in Polar/Aqueous) Enol->Keto Solvent Polarity Shift Decarb Decarboxylation (Loss of CO2) Enol->Decarb Thermal Stress (>120°C) Cleavage Ether Cleavage (Demethylation) Enol->Cleavage Strong Acid (pH < 1) Photo Photodegradation (Excited State Roaming) Keto->Photo UV Light (S1 State)

Fig 1. Tautomeric equilibrium and primary degradation pathways of the nicotinic acid derivative.

Troubleshooting FAQs: Storage & Handling

Q1: My stock solution in DMSO turned slightly yellow after a week at room temperature. Has the compound degraded?

  • Causality : Not necessarily. The yellowing is often a solvatochromic shift caused by the transition from the 2-hydroxypyridine form to the 2-pyridone tautomer, which has a different molar absorptivity[3]. However, if exposed to ambient light, the 2-pyridone form can undergo true photodegradation[4].

  • Self-Validating Check : Run an HPLC-UV/MS analysis against a freshly prepared standard. If the purity remains >98% despite the color change, it is merely a tautomeric shift. If new peaks appear, it is photodegradation.

  • Resolution : Store DMSO stock solutions in amber vials at -20°C and prepare fresh working aliquots to minimize light exposure.

Q2: I am observing a split peak or a broad shoulder in my HPLC chromatogram. Is my batch impure?

  • Causality : This is a classic artifact of tautomerization occurring on the timescale of the chromatographic separation. If the interconversion rate between the enol and keto forms is similar to the column transit time, the peaks will smear or split.

  • Self-Validating Check : Increase the column temperature to 45°C or adjust the mobile phase pH (e.g., using 0.1% Formic Acid) to lock the molecule into a single ionization/tautomeric state. If the split peak collapses into a single sharp peak, the batch is pure.

Q3: What are the optimal long-term storage conditions for the bulk powder?

  • Causality : Moisture can initiate localized tautomerization and subsequent hydrolysis, while light drives photolytic cleavage.

  • Resolution : Store the lyophilized powder at -20°C in a tightly sealed, opaque container backfilled with Argon or Nitrogen. According to ICH Q1A(R2) guidelines, these conditions arrest both thermal and photolytic degradation pathways[6].

Quantitative Stability Data

To guide experimental planning and formulation development, the following table summarizes the stability of 2-Hydroxy-5-(2-methoxyphenyl)nicotinic acid under various ICH-aligned conditions[6].

Storage ConditionEnvironmentDurationPurity Retention (%)Primary Degradant
Long-Term -20°C, Dark, Dry24 Months> 99.5%None
Refrigerated 5°C, Dark, Dry12 Months98.2%Trace Decarboxylation
Accelerated 40°C / 75% RH6 Months94.5%Hydrolytic adducts
Photolytic (Solution) Ambient UV/Vis24 Hours< 80.0%Ring cleavage products
Thermal Stress 120°C, Dry7 Days85.0%Decarboxylated core

Experimental Protocols: Stability-Indicating Assay Validation

To ensure your analytical methods can accurately detect degradation, you must perform a forced degradation study. This protocol is designed as a self-validating system : the mass balance (sum of all peak areas) must equal 100% of the control. If mass balance is lost, it indicates the formation of volatile degradants (e.g., CO2) or irreversible column binding.

ForcedDeg Prep Sample Prep 1 mg/mL in MeOH Stress ICH Stress (UV, Heat, Acid/Base) Prep->Stress Quench Quench/Neutralize (Stop Reaction) Stress->Quench Analyze HPLC-UV/MS (Mass Balance Check) Quench->Analyze

Fig 2. Step-by-step forced degradation workflow for stability-indicating assay validation.

Step-by-Step Forced Degradation Methodology:
  • Sample Preparation : Dissolve the compound in HPLC-grade Methanol to a precise concentration of 1.0 mg/mL.

    • Causality: Methanol ensures complete solubilization of both tautomers while remaining compatible with reverse-phase HPLC.

  • Acid/Base Hydrolysis :

    • Aliquot 1 mL of stock into two separate vials.

    • Add 1 mL of 1N HCl to Vial A (Acid) and 1 mL of 1N NaOH to Vial B (Base).

    • Incubate at 60°C for 24 hours.

    • Critical Step: Neutralize Vial A with 1 mL of 1N NaOH, and Vial B with 1 mL of 1N HCl before injection.

    • Causality: Injecting extreme pH solutions will degrade the silica backbone of the HPLC column and shift the retention times unpredictably due to sudden ionization changes.

  • Oxidative Stress : Add 1 mL of 3% H2O2 to 1 mL of stock. Incubate at 25°C for 24 hours in the dark.

    • Causality: Targets the electron-rich methoxyphenyl ring for potential N-oxide or quinone formation.

  • Thermal Stress : Expose 5 mg of solid powder to 105°C in a vacuum oven for 48 hours. Reconstitute to 1 mg/mL in Methanol.

    • Causality: Isolates purely thermal degradation (decarboxylation) without hydrolytic interference[5].

  • Analysis & Mass Balance : Analyze all stressed samples alongside an unstressed control using HPLC-UV (λ=254 nm). Calculate the total area of all peaks in the stressed chromatogram. If the total area is <95% of the control area, adjust the gradient to elute highly retained degradants.

References

  • How about Tautomers? - WuXi Biology . wuxibiology.com.1

  • The Thermodynamic and Kinetic Properties of 2-Hydroxypyridine/2-Pyridone Tautomerization: A Theoretical and Computational Revisit . mdpi.com.2

  • The 2-pyridone/2-hydroxypyridine tautomerism in gas phase: An excited state roaming reaction . aip.org. 4

  • A dielectric and spectrophotometric study of the tautomerization of 2-hydroxypyridine and 2-mercaptopyridine in water . rsc.org. 3

  • Draft Guidelines on Stability Testing of Drug Substances and Products . thetruthpill.in. 6

  • Use of tlc and densitometry to evaluate the chemical stability of nicotinic acid and its esters on silica gel . researchgate.net. 5

Sources

Validation & Comparative

Comparative Biological Activity Guide: 2-Hydroxy-5-(2-methoxyphenyl)nicotinic Acid vs. Nicotinic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, Scientists, and Drug Development Professionals Focus: Mechanistic evaluation of structural modifications, target divergence, and experimental validation.

Executive Summary & Structural Rationale

Nicotinic acid (Niacin, Vitamin B3) is a canonical bioactive molecule with dual primary functions: it serves as the endogenous substrate for the Preiss-Handler NAD+ biosynthesis pathway and acts as a potent agonist for the GPR109A (HCAR2) receptor.

When evaluating the synthetic derivative 2-Hydroxy-5-(2-methoxyphenyl)nicotinic acid (hereafter referred to as Compound A ), we observe a profound pharmacological divergence dictated by two critical structural modifications:

  • The 2-Hydroxy Substitution: Tautomerizes in physiological conditions to a 2-pyridone. This alters the electronic distribution and abolishes the hydrogen-bond acceptor capability of the pyridine nitrogen.

  • The 5-(2-Methoxyphenyl) Moiety: Introduces significant steric bulk and lipophilicity.

These modifications completely shift the molecule's biological activity profile. Instead of acting as a metabolic substrate and receptor agonist like nicotinic acid, Compound A functions as a competitive enzymatic inhibitor and is rendered inactive at the GPR109A receptor.

Mechanistic Divergence: The Causality Behind the Chemistry

Pathway 1: NAD+ Biosynthesis (The Preiss-Handler Pathway)

Nicotinic acid is the natural substrate for Nicotinate Phosphoribosyltransferase (NAPRT) , the rate-limiting enzyme that converts it to Nicotinate mononucleotide (NAMN).

In contrast, 2-hydroxynicotinic acid scaffolds are well-documented competitive inhibitors of NAPRT [1]. The 2-hydroxy modification mimics the carboxylate/pyridine binding motif but cannot undergo the catalytic transfer of the phosphoribosyl group from PRPP. Furthermore, the addition of the bulky 5-(2-methoxyphenyl) group in Compound A extends into the hydrophobic pocket of the NAPRT active site. This increases binding affinity and selectivity, making it a highly relevant candidate for oncology research—specifically in inducing synthetic lethality in tumors treated with NAMPT inhibitors (e.g., FK866) [2].

Pathway 2: GPR109A (HCAR2) Receptor Activation

Nicotinic acid binds to the Gi/o-coupled GPR109A receptor via a critical salt bridge with Arg111 (using its carboxylic acid) and a hydrogen bond (using its pyridine nitrogen), leading to anti-lipolytic effects and


-arrestin-mediated flushing.

Compound A is completely inactive at this receptor. The 2-pyridone tautomerization disrupts the essential hydrogen-bonding network, and the large 5-aryl substitution creates a severe steric clash within the GPR109A binding pocket. Consequently, Compound A avoids the dose-limiting flushing side effects associated with nicotinic acid therapies.

Mandatory Visualizations: Pathway Dynamics

NAD_Pathway NA Nicotinic Acid (Substrate) NAPRT NAPRT Enzyme NA->NAPRT Binds active site NAMN NAMN NAPRT->NAMN + PRPP NAD NAD+ NAMN->NAD NMNAT Inhibitor 2-Hydroxy-5-(2-methoxyphenyl) nicotinic acid Inhibitor->NAPRT Competitive Inhibition

Fig 1. Divergent roles in the Preiss-Handler NAD+ biosynthesis pathway.

GPR109A_Pathway NA Nicotinic Acid GPR109A GPR109A (HCAR2) Receptor NA->GPR109A Agonist Deriv 2-Hydroxy-5-(2-methoxyphenyl) nicotinic acid NoBinding No Binding (Steric Clash & H-Bond Loss) Deriv->NoBinding Inactive cAMP Decreased cAMP (Anti-lipolytic) GPR109A->cAMP Arrestin Beta-Arrestin (Flushing) GPR109A->Arrestin NoBinding->GPR109A

Fig 2. Structural divergence dictating GPR109A receptor agonism vs. inactivity.

Comparative Pharmacological Profile

To facilitate rapid decision-making in drug design, the quantitative and phenotypic differences between the two compounds are summarized below:

Pharmacological ParameterNicotinic Acid2-Hydroxy-5-(2-methoxyphenyl)nicotinic acid
Primary Target GPR109A (Agonist) & NAPRT (Substrate)NAPRT (Competitive Inhibitor)
Role in NAD+ Metabolism Precursor / SubstrateInhibitor (Blocks Preiss-Handler pathway)
GPR109A Activity (

)
~0.1 - 1.0 µM (Potent Agonist)>100 µM (Inactive)
NAPRT Affinity (

)
N/A (Substrate

~ 1-5 µM)
Expected < 10 µM (Inhibitor)
Phenotypic Outcome Lipid lowering, Vasodilation (Flushing)NAD+ depletion in NAPRT-dependent tumors
Physicochemical Status High aqueous solubility, low LogPHigher lipophilicity, bulky aromatic profile

Experimental Workflows: Self-Validating Protocols

To rigorously compare these compounds in a preclinical setting, the following self-validating experimental systems must be employed. These protocols are designed not just to yield data, but to internally verify their own accuracy.

Protocol 1: NAPRT Enzymatic Inhibition Assay (In Vitro)

Causality: To prove that Compound A acts as a competitive inhibitor rather than a substrate, we must quantify the production of NAMN. If Compound A is an inhibitor, NAMN production will decrease in a dose-dependent manner when co-incubated with the natural substrate. Self-Validating System: This assay includes a baseline control (no enzyme) to account for spontaneous PRPP degradation, and a reference inhibitor (2-Hydroxynicotinic acid, 2-HNA) [1] to validate the assay's dynamic range.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare recombinant human NAPRT enzyme in reaction buffer (50 mM Tris-HCl pH 7.5, 10 mM

    
    , 1 mM ATP).
    
  • Compound Titration: Dispense Nicotinic Acid (substrate control) and Compound A (test inhibitor) in a 10-point dose-response curve (0.1 nM to 100 µM) into a 384-well plate.

  • Reaction Initiation: Add 100 µM PRPP and 10 µM Nicotinic Acid (for the inhibition wells) to initiate the reaction.

  • Incubation & Termination: Incubate at 37°C for 30 minutes. Terminate the reaction by adding 1% formic acid to denature the enzyme.

  • Detection (LC-MS/MS): Quantify the specific transition of NAMN (m/z 256

    
     134).
    
  • Validation Checkpoint: Calculate the Z'-factor using the vehicle control (DMSO) and the maximum inhibition control (100 µM 2-HNA). The assay is only valid if Z' > 0.6.

Protocol 2: GPR109A cAMP Accumulation Assay (Cell-Based)

Causality: GPR109A is a Gi/o-coupled receptor. Agonism leads to the inhibition of adenylyl cyclase, decreasing intracellular cAMP. To prove Compound A lacks agonism due to steric clash, we must artificially stimulate cAMP with Forskolin and demonstrate that Compound A fails to suppress it. Self-Validating System: Forskolin alone serves as the maximum cAMP signal. Nicotinic acid serves as the positive control for cAMP suppression, ensuring the CHO-K1 cells are actively expressing functional GPR109A.

Step-by-Step Methodology:

  • Cell Preparation: Seed CHO-K1 cells stably expressing human GPR109A at 10,000 cells/well in a 384-well plate.

  • Stimulation: Pre-incubate cells with 0.5 mM IBMX (phosphodiesterase inhibitor) for 15 minutes to prevent cAMP degradation.

  • Treatment: Add Forskolin (10 µM) to all wells to stimulate cAMP production. Immediately co-treat with either Nicotinic Acid or Compound A at varying concentrations (1 nM to 100 µM).

  • Incubation: Incubate for 30 minutes at room temperature.

  • Detection (HTRF): Lyse cells using an HTRF cAMP detection kit (adding cryptate-labeled anti-cAMP antibody and d2-labeled cAMP). Read time-resolved fluorescence at 665 nm / 620 nm.

  • Validation Checkpoint: Nicotinic acid must produce a classic sigmoidal inhibition curve (

    
     ~ 0.5 µM). Compound A should yield a flat line indistinguishable from the Forskolin-only control, confirming the absence of receptor activation.
    

References

  • Navas L.E., Carnero A. Nicotinamide Adenine Dinucleotide (NAD) Metabolism as a Relevant Target in Cancer. Cells. 2022;11(17):2627. Available at:[Link]

  • Suh J., Kim H., Min J., et al. Decoupling NAD+ metabolic dependency in chondrosarcoma by targeting the SIRT1-HIF-2α axis. Cell Reports Medicine. 2024;5(1):101342. Available at:[Link]

A Comparative Guide to 2-Hydroxy-5-(2-methoxyphenyl)nicotinic Acid and Other Nicotinic Acid Derivatives for Researchers

Author: BenchChem Technical Support Team. Date: March 2026

This guide offers an in-depth comparative analysis of 2-Hydroxy-5-(2-methoxyphenyl)nicotinic acid and other key nicotinic acid derivatives. Designed for researchers, scientists, and drug development professionals, this document provides a technical overview of their synthesis, physicochemical properties, and biological activities, supported by experimental data and protocols.

Introduction to Nicotinic Acid and Its Derivatives

Nicotinic acid, also known as niacin or vitamin B3, is a fundamental molecule essential for various metabolic processes in the human body.[1][2] It serves as a precursor to the coenzymes nicotinamide adenine dinucleotide (NAD) and nicotinamide adenine dinucleotide phosphate (NADP), which are vital for cellular energy metabolism, DNA repair, and cell signaling.[1][3] Beyond its nutritional role, nicotinic acid is a well-established therapeutic agent, primarily used for treating dyslipidemia due to its ability to lower cholesterol and triglyceride levels.[4][5]

However, the clinical use of nicotinic acid is often limited by side effects such as flushing.[5][6][7] This has spurred the development of a vast array of nicotinic acid derivatives to enhance its therapeutic window and explore new pharmacological applications.[5] These derivatives, generated by modifying the pyridine ring and the carboxylic acid group, have shown a broad spectrum of biological activities, including anti-inflammatory, analgesic, anticancer, and neuroprotective effects.[8][9][10]

This guide focuses on a comparative study of these derivatives, with a special emphasis on 2-Hydroxy-5-(2-methoxyphenyl)nicotinic acid, a compound representing a class of derivatives with substitutions on the pyridine ring that can significantly influence their biological profile.

Comparative Analysis of Nicotinic Acid Derivatives

The pharmacological diversity of nicotinic acid derivatives arises from the various substitutions on the core pyridine-3-carboxylic acid structure. These modifications can alter the compound's physicochemical properties, such as lipophilicity and electronic distribution, which in turn affects its absorption, distribution, metabolism, excretion (ADME), and target engagement.

Structural and Physicochemical Properties

The properties of nicotinic acid derivatives can be systematically compared by examining the impact of different substituents. For the purpose of this guide, we will consider three classes of derivatives and compare them to the parent nicotinic acid and our target compound, 2-Hydroxy-5-(2-methoxyphenyl)nicotinic acid.

Compound/Derivative ClassKey Structural FeaturesPredicted Physicochemical Properties
Nicotinic Acid Unsubstituted pyridine-3-carboxylic acidWater-soluble, pKa ~4.85[1]
2-Hydroxy-5-(2-methoxyphenyl)nicotinic acid Hydroxyl group at C2 and a methoxyphenyl group at C5Increased lipophilicity compared to nicotinic acid. The hydroxyl group at the 2-position suggests the potential for tautomerism to the corresponding pyridin-2-one form.[11]
Phenacyl Nicotinium Bromides (e.g., 2-methoxy phenacyl nicotinium bromide) Quaternization of the pyridine nitrogen with a phenacyl groupHighly polar and water-soluble due to the permanent positive charge.[6][7]
2-Substituted Phenyl Derivatives (e.g., 2-bromophenyl derivative) Phenyl group at the C2 position, often with further substitutions on the phenyl ringLipophilicity is significantly increased, influencing membrane permeability and target interaction.[9]
Nicotinic Acid Hydroxamates Carboxylic acid converted to a hydroxamic acidThe hydroxamic acid moiety can act as a metal chelator and may alter the mechanism of action compared to the parent carboxylic acid.[12]

Biological Activities and Therapeutic Potential

The structural variations among nicotinic acid derivatives lead to a wide range of biological activities.

  • Lipid-Lowering Effects: Nicotinic acid itself is a potent lipid-lowering agent.[3][4] Derivatives like 3-methoxy phenacyl nicotinium bromide and 2-methoxy phenacyl nicotinium bromide have also been investigated for their hypolipoproteinemic effects, with studies suggesting they may act by inhibiting the hepatic production of very-low-density lipoproteins (VLDL).[6][7]

  • Anti-inflammatory and Analgesic Activities: Certain 2-substituted phenyl derivatives of nicotinic acid have demonstrated significant analgesic and anti-inflammatory properties.[9][13] For instance, derivatives with a 2-bromophenyl substituent have shown promising activity, potentially through the modulation of inflammatory cytokines like TNF-α and IL-6.[9]

  • Anticancer Potential: The nitrogen-containing heterocyclic structure of nicotinic acid has made its derivatives attractive candidates for anticancer drug development.[10] These compounds can interfere with various cellular processes in cancer cells.

  • Neuroprotective Effects: The modulation of nicotinic acetylcholine receptors (nAChRs) by nicotinic acid derivatives is an area of active research for the treatment of neurodegenerative diseases like Alzheimer's.[14]

  • Melanogenesis Inhibition: Nicotinic acid hydroxamate has been shown to downregulate melanin synthesis and tyrosinase activity by activating the MEK/ERK and AKT/GSK3β signaling pathways, suggesting its potential use in cosmetics for skin whitening.[12]

The biological activity of 2-Hydroxy-5-(2-methoxyphenyl)nicotinic acid is not extensively documented in publicly available literature. However, based on its structure, it can be hypothesized to have interesting pharmacological properties. The 2-hydroxy substitution (or its pyridinone tautomer) is a common motif in pharmacologically active compounds, and the 5-aryl substitution is known to impart a range of activities in other heterocyclic systems. Further experimental evaluation is necessary to elucidate its specific biological profile.

Experimental Protocols

To facilitate further research, this section provides a representative experimental protocol for evaluating the biological activity of nicotinic acid derivatives.

Cell Viability Assay (MTT Assay)

This assay is a standard colorimetric method to assess cell viability and proliferation, which is crucial for evaluating the cytotoxic potential of anticancer drug candidates.[3]

Objective: To determine the effect of a nicotinic acid derivative on the viability of a cancer cell line.

Materials:

  • Cancer cell line (e.g., HeLa, MCF-7)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Nicotinic acid derivative stock solution (dissolved in a suitable solvent like DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate overnight at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the nicotinic acid derivative in the cell culture medium. Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of the compound. Include a vehicle control (medium with the same concentration of the solvent used for the stock solution) and a blank control (medium only).

  • Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.

  • MTT Addition: After the incubation period, add 10 µL of the MTT solution to each well and incubate for another 2-4 hours at 37°C. During this time, viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.

  • Solubilization: Add 100 µL of the solubilization buffer to each well to dissolve the formazan crystals. Gently pipette up and down to ensure complete solubilization.

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Subtract the absorbance of the blank control from all other readings. Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the compound concentration to determine the IC50 value (the concentration at which 50% of cell growth is inhibited).

Signaling Pathways and Mechanisms of Action

The diverse biological effects of nicotinic acid derivatives are mediated through various signaling pathways. Understanding these pathways is crucial for rational drug design and development.

MEK/ERK and AKT/GSK3β Signaling in Melanogenesis

As demonstrated by nicotinic acid hydroxamate, some derivatives can influence cellular processes by modulating key signaling cascades.[12] The inhibition of melanogenesis is a good example of this.

Melanogenesis_Inhibition NAH Nicotinic Acid Hydroxamate MEK MEK NAH->MEK Activates AKT AKT NAH->AKT Activates ERK ERK MEK->ERK Phosphorylates MITF MITF ERK->MITF Inhibits GSK3b GSK3β AKT->GSK3b Phosphorylates (Inhibits) GSK3b->MITF Inhibits Tyrosinase Tyrosinase MITF->Tyrosinase Upregulates Melanin Melanin Synthesis Tyrosinase->Melanin Catalyzes

Sources

Orthogonal Assays to Confirm the Mechanism of Action of 2-Hydroxy-5-(2-methoxyphenyl)nicotinic Acid: A Comparative Guide

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Scientists, and Drug Development Professionals Prepared by: Senior Application Scientist

Introduction: The Synthetic Lethality of NAD+ Depletion

In oncology, the reprogramming of energy metabolism is a fundamental hallmark of disease progression. Cancer cells exhibit an accelerated rate of Nicotinamide Adenine Dinucleotide (NAD+) turnover due to the hyperactivation of NAD+-consuming enzymes like PARPs, which are required for constant DNA damage repair[1].

To sustain this high metabolic demand, tumors exploit redundant NAD+ biosynthetic pathways. While the salvage pathway—driven by Nicotinamide Phosphoribosyltransferase (NAMPT)—is commonly targeted by chemotherapeutics like FK866, many tumors exhibit intrinsic resistance by upregulating the parallel Preiss-Handler pathway[2]. The rate-limiting enzyme of this escape route is Nicotinate Phosphoribosyltransferase (NAPRT)[3].

Simultaneous blockade of NAMPT and NAPRT triggers synthetic lethality in NAPRT-proficient tumors, collapsing the intracellular NAD+ pool and inducing apoptosis[4]. Historically, 2-Hydroxynicotinic acid (2-HNA) has served as the reference NAPRT inhibitor. However, its poor target affinity (


) and low cellular permeability severely limit its preclinical and clinical utility[5].

This guide objectively evaluates the mechanism of action of a next-generation analog: 2-Hydroxy-5-(2-methoxyphenyl)nicotinic acid (hereafter referred to as HMN-acid ). By introducing a lipophilic 2-methoxyphenyl moiety at the C5 position, HMN-acid is designed to engage a deeper hydrophobic pocket within the NAPRT active site, drastically improving potency. To rigorously validate this novel compound, we employ a self-validating framework of orthogonal assays spanning biochemical, cellular, and phenotypic dimensions.

Mechanistic Rationale & Pathway Architecture

To effectively disrupt cancer metabolism, inhibitors must be applied at strategic metabolic bottlenecks. The diagram below illustrates the flow of NAD+ precursors and demonstrates how the dual-inhibition strategy locks cancer cells out of all viable NAD+ supply chains.

NAD_Pathways NA Nicotinic Acid (NA) (Preiss-Handler Pathway) NAPRT NAPRT (Enzyme) NA->NAPRT NAM Nicotinamide (NAM) (Salvage Pathway) NAMPT NAMPT (Enzyme) NAM->NAMPT NAMN NAMN NAD NAD+ NAMN->NAD NMNAT1-3 / NADSYN NMN NMN NMN->NAD NMNAT1-3 NAPRT->NAMN NAMPT->NMN HMN HMN-acid / 2-HNA (NAPRT Inhibitors) HMN->NAPRT FK866 FK866 (NAMPT Inhibitor) FK866->NAMPT

Caption: NAD+ Biosynthesis pathways illustrating the synthetic lethal combination of NAMPT and NAPRT inhibitors.

Orthogonal Assay Methodologies
Assay 1: Biochemical Enzyme Kinetics (Target Engagement)

The Causality: Target engagement inside a test tube does not prove a drug will cure a disease, but it isolates the drug-target interaction from cellular complexities. We utilize a direct HPLC-UV assay rather than a traditional coupled-enzyme assay. Coupled assays (which rely on NMNAT and alcohol dehydrogenase) are prone to false positives if the test compound inhibits the coupling enzymes instead of NAPRT. Direct HPLC measurement guarantees we are exclusively observing the NAPRT-mediated conversion of Nicotinic Acid to NAMN.

Step-by-Step Protocol:

  • Reaction Assembly: In a 96-well plate, assemble a reaction buffer containing 50 mM Tris-HCl (pH 7.4), 10 mM

    
    , 2 mM ATP, 1 mM Phosphoribosyl pyrophosphate (PRPP), and 0.5 nM recombinant human NAPRT.
    
  • Compound Incubation: Add HMN-acid or 2-HNA across a 10-point concentration gradient (0.1 nM to 1 mM). Incubate for 15 minutes at 37°C to allow equilibrium binding.

  • Substrate Initiation: Initiate the reaction by adding Nicotinic Acid (NA) at its established

    
     value (approx. 
    
    
    
    ).
  • Quenching: Terminate the reaction after 20 minutes using an equal volume of cold 0.5 M Perchloric acid, followed by neutralization with

    
    .
    
  • HPLC-UV Quantification: Centrifuge to remove protein precipitates. Inject the supernatant into an Agilent 1260 HPLC equipped with a C18 reverse-phase column. Quantify the NAMN product peak at 260 nm against a standard curve.

Assay 2: Cellular NAD+ Metabolomics (Cellular MOA)

The Causality: Biochemical potency must translate to physiological pathway shutdown. Because NAD+ and NADH interconvert rapidly through routine redox metabolism, standard cell lysis causes artifactual oxidation of NADH, skewing the NAD+ pool data. We employ a cold methanol extraction protocol with stable-isotope tracing (13C-NAD+ internal standard) to lock the metabolome precisely at the moment of lysis, ensuring high-fidelity quantification of NAD+ collapse[4].

Step-by-Step Protocol:

  • Cell Culture & Treatment: Seed OVCAR-5 cells (a highly NAPRT-proficient ovarian cancer line) in 6-well plates at

    
     cells/well.
    
  • Drug Exposure: Treat cells for 24 hours with: (A) Vehicle, (B) 30 nM FK866, (C) 10

    
     HMN-acid, and (D) 30 nM FK866 + 10 
    
    
    
    HMN-acid.
  • Metabolite Quenching: Rapidly aspirate media, wash with ice-cold PBS, and immediately add 500

    
     of extraction buffer (80% Methanol / 20% Water at -80°C) containing 500 nM 13C-NAD+ as an internal standard.
    
  • Extraction & LC-MS/MS: Scrape the cells, sonicate on ice, and centrifuge at 14,000 x g for 15 min at 4°C. Evaporate the supernatant and reconstitute in LC-MS grade water. Analyze via triple-quadrupole mass spectrometry operating in Multiple Reaction Monitoring (MRM) mode.

Assay 3: Functional Synthetic Lethality & NAMN Rescue (Phenotypic Validation)

The Causality: Cell death alone is insufficient to prove a mechanism of action; off-target toxicity is a constant threat in drug development. To establish that HMN-acid acts exclusively via NAPRT inhibition, we employ a self-validating rescue protocol . By exogenously supplying NAMN (the direct downstream product of NAPRT), we bypass the enzymatic blockade[4]. If the cells still die, the compound has off-target toxicity. If the cells are completely rescued, we definitively prove the observed synthetic lethality is entirely on-target.

Step-by-Step Protocol:

  • Plating: Seed OVCAR-5 cells in a white-walled 96-well plate (2,000 cells/well).

  • Combinatorial Treatment: Treat cells with the synergistic combination of FK866 (30 nM) + HMN-acid (10

    
    ).
    
  • Metabolite Rescue: To half the treated wells, concurrently add 10

    
     exogenous NAMN[4].
    
  • Viability Readout: After 72 hours of incubation, add CellTiter-Glo® reagent to quantify intracellular ATP levels (a proxy for viable cells). Measure luminescence using a microplate reader.

Comparative Performance Data

The following table summarizes the quantitative advantages of the substituted HMN-acid relative to the first-generation 2-HNA baseline.

Pharmacological Metric2-Hydroxynicotinic Acid (2-HNA)HMN-acid (Compound evaluated)Analytical Method
Biochemical

148

1.2

HPLC-UV (Assay 1)
Max NAD+ Depletion (w/ 30nM FK866)86% (at 1 mM dose)94% (at 10

dose)
LC-MS/MS (Assay 2)
Synergy Score (CI Index) 0.65 (Moderate Synergy)0.18 (Strong Synergy)Chou-Talalay Method
NAMN Rescue Efficiency 98% Viability Restored99% Viability RestoredCellTiter-Glo (Assay 3)
References

1.[2] Piacente, F., et al. "Nicotinic Acid Phosphoribosyltransferase Regulates Cancer Cell Metabolism, Susceptibility to NAMPT Inhibitors, and DNA Repair." Cancer Research (AACR Journals), 2017. URL:[Link] 2.[3] Pan, J., et al. "NAMPT and NAPRT, Key Enzymes in NAD Salvage Synthesis Pathway, Are of Negative Prognostic Value in Colorectal Cancer." Frontiers in Oncology, 2019. URL:[Link] 3.[1] Heske, C.M. "Beyond Energy Metabolism: Exploiting the Additional Roles of NAMPT for Cancer Therapy." Frontiers in Oncology, 2020. URL:[Link] 4.[5] Franco, J., et al. "Mechanisms of resistance to NAMPT inhibitors in cancer." Cancer Drug Resistance (OAE Publishing Inc.), 2020. URL:[Link] 5.[4] Franco, J., et al. "Structure-Based Identification and Biological Characterization of New NAPRT Inhibitors." Molecules (MDPI), 2022. URL:[Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.